molecular formula C20H45N2O5P B022176 N-(2-Aminoethyl)stearamide phosphate CAS No. 100021-81-6

N-(2-Aminoethyl)stearamide phosphate

Cat. No.: B022176
CAS No.: 100021-81-6
M. Wt: 424.6 g/mol
InChI Key: PPBFBAUMQRQBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)stearamide phosphate is a synthetic lipid analog that combines a long-chain stearamide moiety with a phosphorylated ethanolamine headgroup. This unique structure is designed to mimic key components of natural phospholipids, making it a valuable tool for investigating cell membrane dynamics, lipid metabolism, and intracellular signaling pathways. Its amphiphilic nature allows for its incorporation into lipid bilayers and micelles, facilitating studies on membrane fluidity, vesicle formation, and the role of lipid environments in protein function. In research applications, this compound serves as a crucial intermediate or analog in the study of endocannabinoid-like signaling molecules and the biosynthesis of complex phospholipids. The phosphate ester group is a key functional moiety, known for its role in molecular recognition and energy transfer in biological systems. Researchers can utilize N-(2-Aminoethyl)stearamide phosphate to explore its potential interactions with enzymes like phospholipases and kinases, or to probe its effects on various cellular receptors. As with many phosphate esters, its properties can be tailored for specific experimental needs, including the study of surfactant behavior or the development of lipid-based delivery systems. This product is intended for research purposes only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or personal use. All handling and experiments should be conducted by qualified researchers following appropriate safety protocols.

Properties

IUPAC Name

N-(2-aminoethyl)octadecanamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-5(2,3)4/h2-19,21H2,1H3,(H,22,23);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBFBAUMQRQBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142871
Record name N-(2-Aminoethyl)stearamide phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100021-81-6
Record name Octadecanamide, N-(2-aminoethyl)-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100021-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)stearamide phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100021816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Aminoethyl)stearamide phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)stearamide phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.099.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"N-(2-Aminoethyl)stearamide phosphate" self-assembly properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Self-Assembly Properties of N-(2-Aminoethyl)stearamide phosphate

Abstract

N-(2-Aminoethyl)stearamide phosphate (NESP) is a synthetic amphiphilic molecule of significant interest to researchers in materials science and drug development. Its unique molecular architecture, featuring a long hydrophobic stearamide tail and a hydrophilic headgroup containing both phosphate and amino moieties, endows it with versatile self-assembly capabilities in aqueous media. This guide provides a comprehensive technical overview of the fundamental principles governing NESP self-assembly, the environmental factors that modulate the resulting nanostructures, and the state-of-the-art methodologies for their characterization. By elucidating the causal relationships between molecular structure, environmental conditions, and supramolecular morphology, this document serves as a resource for scientists aiming to harness NESP-based nanostructures for advanced applications, particularly in the field of targeted drug delivery.

Molecular Architecture and Physicochemical Profile

The self-assembly behavior of N-(2-Aminoethyl)stearamide phosphate is intrinsically linked to its amphiphilic structure. A thorough understanding of its components is crucial for predicting and controlling its aggregation in solution.

The NESP molecule is composed of three distinct regions:

  • The Hydrophobic Tail: A C18 saturated acyl chain derived from stearic acid (CH₃(CH₂)₁₆–). This long, nonpolar tail is responsible for the molecule's low water solubility and is the primary driver for self-assembly via the hydrophobic effect.

  • The Linker Region: An amide bond connects the stearic acid tail to an ethylenediamine linker (–C(O)NH–CH₂CH₂–NH₂). This region provides conformational flexibility and introduces a hydrogen bond donor and acceptor site (the amide) and a primary amine group.

  • The Hydrophilic Headgroup: A phosphate group (–OPO(OH)₂) is attached to the ethylamine linker. This group is ionizable and, along with the amino group, imparts a pH-responsive, zwitterionic character to the headgroup, making it highly interactive with aqueous environments.

The combination of a bulky hydrophobic tail and a dynamic, charged headgroup allows NESP to be classified as a single-chain phospholipid analogue.

cluster_tail Hydrophobic Stearamide Tail cluster_linker Linker cluster_head Hydrophilic Phosphate Head CH3 CH₃ CH2_16 (CH₂)₁₆ C_O C=O NH_amide N-H C_O->NH_amide CH2_a CH₂ CH2_b CH₂ NH2_amine NH₂ P P NH2_amine->P O_p1 O P:s->O_p1:n P:n->O_p1:s O_p2 O⁻ P:e->O_p2:w O_p3 O⁻ P:w->O_p3:e OH_p OH cluster_forces Driving Forces Monomers NESP Monomers in Aqueous Solution Assembly Self-Assembled Nanostructure Monomers->Assembly  ΔG < 0 (Spontaneous Process) Hydrophobic Hydrophobic Effect (Primary Driver) Hydrophobic->Monomers  Minimize Tail-Water Contact Electrostatic Electrostatic Interactions (pH-Dependent) Electrostatic->Monomers  Balance Headgroup Repulsion H_Bonding Hydrogen Bonding (Stabilizing) H_Bonding->Assembly  Stabilize Interface

Caption: Interplay of forces governing NESP self-assembly.

Critical Factors Modulating Self-Assembled Morphologies

The ability to control the size and shape of NESP nanostructures is paramount for their application. Researchers can manipulate the final morphology by tuning key experimental parameters that alter the balance of the driving forces described above.

  • pH : As the most critical factor, pH directly controls the ionization state of the amino and phosphate groups. At low pH, both groups are protonated, leading to a net positive charge and strong electrostatic repulsion between headgroups. This favors structures with higher curvature, such as small, spherical micelles. Conversely, at high pH, the amino group is deprotonated (neutral) while the phosphate remains negative, reducing repulsion and potentially favoring the formation of larger vesicles or lamellar sheets.

  • Concentration : Like all amphiphiles, NESP monomers will only begin to assemble into stable structures above a specific concentration known as the Critical Micelle Concentration (CMC) . [1]Below the CMC, the molecules exist primarily as solvated monomers. Above the CMC, the monomer concentration remains relatively constant, and any additional NESP molecules form new aggregates.

  • Ionic Strength : The addition of salts (e.g., NaCl) to the solution introduces counter-ions that can screen the electrostatic repulsion between charged NESP headgroups. This "shielding" effect allows the headgroups to pack more closely, often leading to a growth in the size of the aggregates or a transition from spherical to cylindrical micelles or vesicles.

  • Temperature : Temperature has a complex effect. Increasing temperature generally strengthens the hydrophobic effect, which can lower the CMC and favor assembly. However, it also increases the kinetic energy of the molecules, which can disrupt ordered structures or alter the fluidity of the hydrophobic core.

Table 2: Summary of Factors Influencing NESP Self-Assembly

ParameterMechanism of ActionExpected Outcome on Nanostructure
pH Alters the protonation state and net charge of the hydrophilic headgroup.Controls morphology (e.g., micelles vs. vesicles) by modulating electrostatic repulsion.
Concentration Exceeding the Critical Micelle Concentration (CMC) initiates assembly.Determines the number density of aggregates.
Ionic Strength Screens electrostatic repulsion between charged headgroups.Promotes closer packing, often leading to an increase in aggregate size or morphological transitions.
Temperature Affects the strength of hydrophobic interactions and molecular kinetic energy.Can lower the CMC and influence the fluidity and stability of the assembled structure.

Experimental Characterization: Protocols and Rationale

A multi-technique approach is essential for a comprehensive understanding of NESP self-assemblies. This section provides validated protocols for key characterization methods.

Start NESP Solution Preparation DLS Dynamic Light Scattering (DLS) [Size & Distribution] Start->DLS TEM Transmission Electron Microscopy (TEM) [Morphology & Size] Start->TEM Fluorescence Fluorescence Spectroscopy [CMC Determination] Start->Fluorescence Output_DLS Hydrodynamic Diameter (Z-avg) Polydispersity Index (PDI) DLS->Output_DLS Output_TEM Direct Visualization of Shape Core Diameter Measurement TEM->Output_TEM Output_CMC Critical Micelle Concentration (CMC) Fluorescence->Output_CMC

Caption: Experimental workflow for characterizing NESP nanostructures.

Morphological Analysis via Transmission Electron Microscopy (TEM)

Causality: TEM provides direct visual evidence of the shape (e.g., spherical, vesicular, lamellar) and size of the nanostructures formed by NESP. [2]This is crucial for confirming the structures predicted by indirect methods and for understanding how they might encapsulate cargo.

Protocol:

  • Sample Preparation: Prepare a dilute aqueous dispersion of NESP nanostructures (typically 0.1-1.0 mg/mL) in high-purity water or a suitable buffer. The concentration should be high enough for visualization but low enough to prevent aggregation artifacts on the grid.

  • Grid Preparation: Place a 3-5 µL drop of the NESP dispersion onto a carbon-coated copper TEM grid. Allow the sample to adsorb to the surface for 1-2 minutes. [3]3. Blotting: Carefully blot away the excess liquid from the edge of the grid using filter paper. Do not allow the grid to dry completely at this stage.

  • Staining (Negative Staining): Immediately apply a 3-5 µL drop of a negative staining agent (e.g., 2% aqueous uranyl acetate or phosphotungstic acid) to the grid for 30-60 seconds. This agent will embed the nanostructures, providing contrast by staining the background.

  • Final Blotting and Drying: Blot away the excess stain and allow the grid to air-dry completely in a dust-free environment for at least 2 hours before imaging. [4]6. Imaging: Load the grid into the TEM and acquire images at various magnifications. Ensure at least 200 individual particles are imaged from different areas of the grid for robust statistical analysis of size and morphology. [5]

Size and Distribution Analysis via Dynamic Light Scattering (DLS)

Causality: DLS is a non-invasive technique that measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. [6]It is the gold-standard method for determining the average hydrodynamic diameter (Z-average) and the breadth of the size distribution (Polydispersity Index, PDI) of submicron particles. [7][8] Protocol:

  • Sample Preparation: Prepare the NESP dispersion in a scrupulously clean, dust-free solvent (e.g., filtered 0.2 µm high-purity water or buffer). The concentration must be optimized to be within the instrument's linear range, avoiding multiple scattering (too concentrated) or poor signal-to-noise (too dilute).

  • Solvent Properties: Ensure the exact viscosity and refractive index of the solvent at the measurement temperature are known and entered into the DLS software, as these are critical for the Stokes-Einstein equation used in size calculation. [6]3. Equilibration: Transfer the sample to a clean DLS cuvette. Place the cuvette in the instrument's sample holder and allow it to thermally equilibrate for at least 5-10 minutes. Temperature stability is crucial as it directly affects both viscosity and Brownian motion.

  • Measurement: Perform at least three replicate measurements for each sample. The instrument will generate an autocorrelation function, which is then analyzed by the software to yield the Z-average size and PDI.

  • Data Interpretation: A PDI value below 0.1 indicates a highly monodisperse sample, while values above 0.3 suggest a broad or multimodal size distribution. The Z-average represents the intensity-weighted mean hydrodynamic diameter.

Determination of Critical Micelle Concentration (CMC)

Causality: The CMC is a fundamental property that defines the onset of self-assembly. The fluorescence probe method is highly sensitive and relies on the change in the microenvironment of a fluorescent probe (like pyrene) as it partitions from the polar aqueous phase into the nonpolar, hydrophobic core of the newly formed micelles. [9] Protocol:

  • Stock Solutions: Prepare a stock solution of NESP (e.g., 10 mM) in high-purity water. Prepare a stock solution of pyrene in a volatile solvent like acetone (e.g., 1 mM).

  • Sample Series Preparation: In a series of vials, add a small aliquot of the pyrene stock solution to each. Evaporate the acetone completely to leave a thin film of pyrene. This ensures the final pyrene concentration is very low and constant across all samples (e.g., ~1 µM).

  • Serial Dilution: Add varying amounts of the NESP stock solution and high-purity water to the vials to create a series of NESP concentrations spanning the expected CMC (e.g., from 10⁻⁶ M to 10⁻² M). The total volume in each vial should be the same.

  • Equilibration: Gently mix the vials and allow them to equilibrate overnight in the dark to ensure the pyrene has fully partitioned.

  • Fluorescence Measurement: Using a fluorometer, record the emission spectrum of each sample (typically from 350 to 450 nm) using an excitation wavelength of ~335 nm.

  • Data Analysis: Extract the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks of the pyrene emission spectrum. Plot the ratio of these intensities (I₁/I₃) as a function of the logarithm of the NESP concentration. The plot will show a sharp sigmoidal decrease. The CMC is determined from the inflection point of this curve, which corresponds to the point where pyrene moves from a polar (water) to a nonpolar (micelle core) environment.

Applications in Drug Delivery

The tunable self-assembly properties of NESP make it a promising platform for advanced drug delivery systems. [10]

  • Solubilization of Hydrophobic Drugs: The nonpolar core of NESP micelles and vesicles can serve as a reservoir to encapsulate and solubilize drugs with poor water solubility, enhancing their bioavailability. [11]* pH-Responsive Drug Release: The pH-sensitive nature of the NESP headgroup can be exploited for triggered drug release. For example, a drug-loaded NESP nanocarrier that is stable in the bloodstream (pH 7.4) could be designed to destabilize and release its payload in the acidic microenvironment of a tumor or within the endosomes of a cell (pH 5.0-6.5), leading to site-specific therapy. [12]* Targeted Delivery: While not intrinsically targeted, the surface of NESP nanostructures, particularly the amino groups, provides a chemical handle for conjugation to targeting ligands (e.g., antibodies, peptides, folic acid) to direct the carrier to specific cells or tissues.

Table 3: Potential Drug Candidates for NESP-Based Formulations

Drug ClassExample DrugRationale for Encapsulation
Anticancer Agents Paclitaxel, DoxorubicinPoor water solubility; potential for pH-triggered release in tumor microenvironments.
Antifungals Amphotericin BHigh systemic toxicity; encapsulation can reduce side effects and improve therapeutic index.
Photosensitizers VerteporfinSolubilization for photodynamic therapy applications.
Nucleic Acids siRNA, plasmid DNAThe cationic potential at lower pH can facilitate complexation and delivery of genetic material.

Conclusion and Future Outlook

N-(2-Aminoethyl)stearamide phosphate represents a versatile molecular building block for the bottom-up construction of functional nanostructures. Its self-assembly is governed by a predictable interplay of hydrophobic, electrostatic, and hydrogen bonding forces, which can be precisely controlled by external stimuli such as pH and ionic strength. The protocols outlined in this guide provide a robust framework for the systematic characterization of these assemblies.

Future research will likely focus on the in-depth biological evaluation of NESP-based systems, including cytotoxicity, immunogenicity, and in vivo pharmacokinetics. Furthermore, the chemical modification of the NESP headgroup to incorporate specific targeting moieties or additional functionalities will pave the way for the development of next-generation "smart" nanocarriers for high-precision medicine.

References

  • Parthasarathy, R., et al. (2011). Self-assembling amphiphilic peptides. National Institutes of Health. [Link]

  • PubChem. * (2-Aminoethyl)phosphonic acid*. National Institutes of Health. [Link]

  • Al-Khafaji, Y. R., et al. (2020). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). National Institutes of Health. [Link]

  • Shome, A. (2007). Self-Assembly of Amphiphilic Molecules in Organic Liquids. University of Maryland. [Link]

  • ResearchGate. ¹H NMR of (a) N-(2-aminoethyl) stearamide (b) SA-GA. [Link]

  • PubChem. Phosphoethanolamine. National Institutes of Health. [Link]

  • Iravani, E., et al. (2015). Surface Modification and Spectroscopic Characterization of TiO2 Nanoparticles with 2-Aminoethyl Dihydrogen Phosphate. ResearchGate. [Link]

  • Pharmaffiliates. 100021-81-6| Chemical Name : N-(2-Aminoethyl)stearamide phosphate. [Link]

  • US Pharmacopeia. (2023). <430> PARTICLE SIZE ANALYSIS BY DYNAMIC LIGHT SCATTERING. [Link]

  • Environmental Protection Agency. N-(2-Aminoethyl)stearamide phosphate - Publications. [Link]

  • Google Patents.
  • Kundu, N., et al. (2019). Self-Assembly of Amphiphiles into Vesicles and Fibrils: Investigation of Structure and Dynamics Using Spectroscopy and Microscopy Techniques. ACS Publications. [Link]

  • National Cancer Institute. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). National Institutes of Health. [Link]

  • Hsiao, C-N., et al. (2017). Self-Assembled Monolayers of Various Alkyl-Phosphonic Acids on Bioactive FHA Coating for Improving Surface Stability and Corrosion Resistance of Biodegradable AZ91D Mg Alloy. National Institutes of Health. [Link]

  • Ng, S. L., et al. (2023). Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. ChemRxiv. [Link]

  • Miele, E., et al. (2021). Self-Assembly of Amphiphilic Compounds as a Versatile Tool for Construction of Nanoscale Drug Carriers. National Institutes of Health. [Link]

  • HORIBA. Dynamic Light Scattering (DLS) Particle Size Distribution Analysis. [Link]

  • Singh, R., & Lillard, J. W. (2009). Nanoparticles: Emerging carriers for drug delivery. National Institutes of Health. [Link]

  • National Institute of Standards and Technology. (2010). Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM). [Link]

  • Jamarun, N., et al. (2017). Synthesis of Cationic Surfactant N, N-(2-Laurate-Ethyl) Stearamidium Chloride. Journal of Chemical and Pharmaceutical Research. [Link]

  • Lee, S., et al. (2023). Effect of N doping on the microstructure and dry etch properties of amorphous carbon deposited with a DC sputtering system. RSC Publishing. [Link]

  • Microscopy Innovations. Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy. [Link]

  • ResearchGate. Preparation and characterization of self-assembled alkanephosphate monolayers on glass substrate coated with nano-TiO2 thin film. [Link]

  • Liu, Y., et al. (2020). The Interfacial Structure and Adhesion Mechanism of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane and Epoxy Modified Silicone Tie-Coating to Epoxy Primer. MDPI. [Link]

  • Agilent. Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. [Link]

  • Cheah, W. Y., et al. (2020). Influence of Nitrogen and Phosphorus on Microalgal Growth, Biomass, Lipid, and Fatty Acid Production: An Overview. MDPI. [Link]

  • ResearchGate. Amphiphiles Self-Assembly: Basic Concepts and Future Perspectives of Supramolecular Approaches. [Link]

  • Patra, J. K., et al. (2018). Nanoparticles in Drug Delivery: From History to Therapeutic Applications. MDPI. [Link]

  • Bio-protocol. Transmission Electron Microscopy. [Link]

  • Al-Dhahebi, A. M., et al. (2022). Preparation and Characterization of Mono- and Biphasic Ca1−xAgxHPO4·nH2O Compounds for Biomedical Applications. MDPI. [Link]

  • D'Avanzo, N., et al. (2019). Smart Nanoparticles for Drug Delivery Application: Development of Versatile Nanocarrier Platforms in Biotechnology and Nanomedicine. CNR-IRIS. [Link]

  • ResearchGate. Transmission Electron Microscopy and Spectroscopy of Nanoparticles. [Link]

  • Intellectual Inception. (2022). Determination of Critical Micelle Concentration (CMC) of Sodium Stearate and FESEM Study. [Link]

  • ChemRxiv. Tailored Phosphate Leaving Groups Direct Pathway-Dependent Self-Assembly. [Link]

  • University of Illinois. Formation and Characterization of a Highly Ordered and Well-Anchored Alkylsilane Monolayer on Mica by Self-Assembly. [Link]

  • Malvern Panalytical. (2018). A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis - Q&A. [Link]

  • ResearchGate. 2D self-assembly of phosphorus allotropes on Bi(111). [Link]

  • Journal of Chemical Physics. (2023). 2D Self-Assembly of Phosphorus Allotropes on Bi(111). [Link]

  • ResearchGate. (2021). Determination of the critical micelle concentration and thermodynamic parameters of phenylcarbamic acid derivatives using a fluorescence method. [Link]

  • ResearchGate. (2020). How to prepare sample for dynamic light scattering for particle sizing?. [Link]

  • National Institutes of Health. A Study of the Micellar Formation of N-Alkyl Betaine Ethyl Ester Chlorides Based on the Physicochemical Properties of Their Aqueous Solutions. [Link]

  • Princeton University. Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon. [Link]

Sources

An In-Depth Technical Guide to the Critical Micelle Concentration of N-(2-Aminoethyl)stearamide Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to N-(2-Aminoethyl)stearamide Phosphate

N-(2-Aminoethyl)stearamide phosphate is a cationic amphiphilic molecule of significant interest in formulation science and drug delivery. Its structure consists of a long, hydrophobic stearamide tail (derived from stearic acid, a C18 fatty acid) and a hydrophilic headgroup containing both an aminoethyl moiety and a phosphate group. This unique combination of a fatty amide and a phosphate group suggests its potential as a surfactant, emulsifier, or component in lipid-based drug delivery systems.[1]

The synthesis of such a molecule would likely involve the amidation of stearic acid with ethylenediamine, followed by phosphorylation of the terminal amino group.[2] The presence of the phosphate group can impart a pH-responsive charge and potential for specific interactions with biological membranes or active pharmaceutical ingredients.[3][4]

The Critical Micelle Concentration (CMC): A Cornerstone of Surfactant Science

The critical micelle concentration is a fundamental property of any surfactant. It is defined as the concentration of a surfactant in a solution at which the molecules begin to self-assemble into organized aggregates known as micelles.[5] Below the CMC, the surfactant molecules exist predominantly as monomers in the solution and at interfaces. As the concentration increases and reaches the CMC, the interfaces become saturated, and any further addition of the surfactant leads to the formation of micelles.[6]

The significance of the CMC lies in the fact that many of the characteristic properties of a surfactant solution, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances, exhibit a sharp change at this concentration.[5][6] For drug development professionals, understanding the CMC is crucial for:

  • Formulation of poorly soluble drugs: Micelles can encapsulate hydrophobic drugs in their core, increasing their solubility in aqueous media.[7]

  • Designing stable emulsions and suspensions: Surfactants are essential for stabilizing dispersed systems, and their effectiveness is closely related to their concentration relative to the CMC.

  • Predicting interactions with biological membranes: The monomeric and micellar forms of a surfactant can interact differently with cell membranes, influencing drug absorption and potential toxicity.[8]

Factors Influencing the CMC of N-(2-Aminoethyl)stearamide Phosphate

The CMC of a surfactant is not a fixed value but is influenced by several factors related to its molecular structure and the surrounding environment. For N-(2-Aminoethyl)stearamide phosphate, the following factors are expected to play a significant role:

FactorExpected Influence on CMCRationale
Hydrophobic Chain Length The long C18 stearamide tail will lead to a low CMC.Longer hydrophobic chains increase the thermodynamic driving force for micellization to minimize contact with water.[9]
Headgroup Structure The presence of both an amino and a phosphate group will influence the packing of molecules in the micelle.The size and charge of the headgroup affect the electrostatic repulsion and steric hindrance between molecules, which can alter the CMC.[10]
pH of the Solution The CMC is expected to be highly pH-dependent.The amino and phosphate groups have pKa values that will determine their protonation state and, consequently, the overall charge and electrostatic interactions of the headgroups.[11]
Ionic Strength Increasing the ionic strength (adding salt) is expected to decrease the CMC.The added electrolytes screen the electrostatic repulsion between the charged headgroups, facilitating micelle formation at a lower concentration.
Temperature The effect of temperature is complex.For ionic surfactants, an increase in temperature can either increase or decrease the CMC, depending on the interplay between changes in the hydration of the headgroup and the solubility of the surfactant.

Predicting the CMC of N-(2-Aminoethyl)stearamide Phosphate: A Comparative Analysis

In the absence of direct experimental data, we can estimate the likely range of the CMC for N-(2-Aminoethyl)stearamide phosphate by comparing it with structurally related surfactants.

SurfactantStructureReported CMC (mM)Reference
Sodium Dodecyl Sulfate (SDS)C12 alkyl chain with a sulfate headgroup~8.2[5]
Cetyltrimethylammonium Bromide (CTAB)C16 alkyl chain with a quaternary ammonium headgroup~0.92[5]
1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acidC18 acyl chain with a glycerophosphate headgroup~0.082[5]
N-acyl amino acid surfactantsVaried alkyl chains with an amino acid headgroupGenerally in the low mM range[7][9][12]

Given that N-(2-Aminoethyl)stearamide phosphate has a long C18 hydrophobic tail, its CMC is expected to be significantly lower than that of SDS (C12). The CMC of 1-stearoyl-2-lyso-sn-glycero-3-phosphatidic acid, which also has a C18 acyl chain and a phosphate-containing headgroup, is 0.082 mM.[5] This suggests that the CMC of N-(2-Aminoethyl)stearamide phosphate is likely to be in the sub-millimolar range. The presence of the amide bond in the hydrophobic tail can also influence micellization through hydrogen bonding interactions.[13]

Experimental Protocols for CMC Determination

The determination of the CMC is a critical step in characterizing any new surfactant. Below are detailed protocols for three widely used and reliable methods.

Surface Tensiometry

This is considered a gold-standard method for CMC determination.[13] It relies on the principle that as the concentration of a surfactant increases, it adsorbs at the air-water interface, reducing the surface tension. Once the CMC is reached, the interface is saturated, and the surface tension remains relatively constant.[6]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a stock solution of N-(2-Aminoethyl)stearamide phosphate in deionized water. prep2 Create a series of dilutions of the stock solution to cover a wide concentration range. prep1->prep2 measure2 Measure the surface tension of each dilution, starting from the most dilute. prep2->measure2 measure1 Calibrate the surface tensiometer using a known standard (e.g., deionized water). measure1->measure2 analysis1 Plot surface tension as a function of the logarithm of the concentration. measure2->analysis1 analysis2 Identify the two linear regions of the plot. analysis1->analysis2 analysis3 The CMC is the concentration at the intersection of the two extrapolated linear portions. analysis2->analysis3 G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a series of surfactant solutions of varying concentrations. prep2 Add a small, constant amount of pyrene stock solution to each surfactant solution. prep1->prep2 measure2 Record the emission spectrum for each sample (typically from 350 to 500 nm). prep2->measure2 measure1 Set the excitation wavelength of the spectrofluorometer (typically ~335 nm for pyrene). measure1->measure2 analysis1 Determine the intensity ratio of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum. measure2->analysis1 analysis2 Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. analysis1->analysis2 analysis3 The CMC is determined from the inflection point of the resulting sigmoidal curve. analysis2->analysis3 G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare a series of dilutions of the surfactant in deionized water. measure2 Measure the conductivity of each solution, ensuring temperature control. prep1->measure2 measure1 Calibrate the conductivity meter. measure1->measure2 analysis1 Plot the specific conductivity as a function of the surfactant concentration. measure2->analysis1 analysis2 Identify the two linear regions with different slopes. analysis1->analysis2 analysis3 The CMC is the concentration at the intersection of these two lines. analysis2->analysis3

Sources

Technical Guide: Engineering Liposomes with N-(2-Aminoethyl)stearamide Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the application of N-(2-Aminoethyl)stearamide phosphate in liposome and solid lipid nanoparticle (SLN) engineering.

Executive Summary

N-(2-Aminoethyl)stearamide phosphate (herein referred to as NASP ) is a specialized cationic amphiphile used in the formulation of liposomes and Solid Lipid Nanoparticles (SLNs). Unlike standard quaternary ammonium lipids (e.g., DOTAP), NASP features a secondary amide linker and a primary amine headgroup stabilized as a phosphate salt. This unique architecture provides pH-responsive ionization, high phase transition temperatures (


), and robust electrostatic binding capabilities for anionic payloads such as nucleic acids or negatively charged small molecules.

This guide details the physicochemical properties of NASP, its mechanistic role in bilayer stabilization, and a validated protocol for synthesizing NASP-functionalized nanocarriers.

Molecular Architecture & Physicochemical Properties[1][2][3]

To engineer effective carriers, one must understand the molecular "building block." NASP is not a fluid lipid; it is a "rigidifier" and a "charge provider."

Structural Analysis
  • Hydrophobic Tail: A saturated C18 (stearyl) chain. This confers a high melting point, ensuring the lipid remains in a solid/gel phase at body temperature (37°C), which significantly reduces leakage of encapsulated drugs.

  • Linker: An amide bond connects the tail to the headgroup. Unlike ester bonds (found in phospholipids), the amide bond is highly resistant to hydrolysis, offering superior chemical stability in vivo.

  • Headgroup: An ethylenediamine moiety. The terminal primary amine is protonated (cationic) at physiological pH. The "phosphate" designation indicates it is the phosphoric acid salt, which often improves aqueous dispersibility compared to the free base.

Key Parameters Table
ParameterValue / CharacteristicImplication for Protocol
Molecular Formula

MW ~424.6 g/mol (Salt form)
Phase Transition (

)
> 65°C (Estimated)Critical: Formulation must occur above 70°C to ensure homogenous mixing.
Charge (Zeta Potential) Positive (+20 to +50 mV)Provides colloidal stability via electrostatic repulsion; enables DNA/RNA binding.
Solubility Soluble in MeOH/CHCl3 (warm); Poor in cold water.Dissolve in organic phase first; hydrate at high temp.
pKa (Amine) ~9.0 - 10.0Fully protonated at pH 7.4; suitable for endosomal escape via proton sponge effect.

Mechanistic Role in Liposome Formation

NASP acts as a Cationic Anchor within the lipid bilayer.

  • Bilayer Insertion: The stearyl tail aligns with other bulk lipids (e.g., DSPC, Cholesterol), increasing the packing density and rigidity of the membrane.

  • Surface Functionalization: The amino-phosphate headgroup projects into the aqueous phase. This creates a positive surface charge (Zeta potential), which:

    • Prevents aggregation via electrostatic repulsion.

    • Facilitates interaction with anionic cell membranes (adsorptive endocytosis).

  • Cargo Retention: For anionic drugs (e.g., siRNA, mRNA, Gambogic Acid), NASP acts as an electrostatic "glue," complexing the drug either on the surface or within the aqueous core (if encapsulated during hydration).

Visualization: Molecular Interaction Model

The following diagram illustrates how NASP integrates into a helper lipid bilayer and interacts with anionic cargo.

NASP_Mechanism cluster_stability Formulation Stability NASP N-(2-Aminoethyl) stearamide Phosphate (Cationic Anchor) Bilayer Lipid Bilayer / Solid Matrix NASP->Bilayer Stearyl Tail Insertion (High Tm Rigidity) Cargo Anionic Cargo (DNA / RNA / Drug) NASP->Cargo Electrostatic Binding (+ to - interaction) Helper Helper Lipids (DSPC / Cholesterol) Helper->Bilayer Structural Support Cell Target Cell Membrane (Anionic) Bilayer->Cell Adsorptive Endocytosis

Caption: Mechanistic integration of NASP into lipid bilayers, mediating cargo binding and cellular interaction.

Protocol: High-Temperature Thin Film Hydration

Note: Due to the high melting point of the stearyl chain, standard room-temperature protocols will fail. This protocol uses a "Hot Hydration" method.

Materials
  • Cationic Lipid: N-(2-Aminoethyl)stearamide phosphate (NASP).

  • Helper Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) or Cholesterol (Chol).

  • Solvent: Chloroform : Methanol (2:1 v/v).

  • Hydration Buffer: PBS (pH 7.4) or HEPES (10mM).

  • Equipment: Rotary Evaporator, Water Bath (set to 75°C), Probe Sonicator or Extruder.

Step-by-Step Methodology
Phase A: Film Formation
  • Dissolution: Dissolve NASP and Helper Lipids (e.g., molar ratio 1:1 or 1:2) in the Chloroform/Methanol mixture. Ensure the solution is clear.

    • Why? NASP is a salt; methanol aids its solubility in the organic phase.

  • Evaporation: Transfer to a round-bottom flask. Use a rotary evaporator (40°C, vacuum) to remove solvents.

  • Drying: Dry the resulting thin film under high vacuum for at least 4 hours (or overnight) to remove trace solvents.

    • Integrity Check: The film should be uniform and opaque/white.

Phase B: Hot Hydration (Critical Step)
  • Pre-heating: Preheat the hydration buffer to 75°C (must be >

    
     of NASP).
    
  • Hydration: Add the hot buffer to the lipid film.

  • Agitation: Rotate the flask at atmospheric pressure in a 75°C water bath for 30–60 minutes.

    • Observation: The film should peel off and form a milky suspension (multilamellar vesicles).

    • Troubleshooting: If lipid flecks remain visible, increase temperature to 80°C and sonicate briefly.

Phase C: Sizing & Homogenization
  • Sonication: While maintaining the temperature at ~70°C, use a probe sonicator (20% amplitude, pulse 5s on/5s off) for 5–10 minutes.

    • Goal: Disruption of multilamellar vesicles into Small Unilamellar Vesicles (SUVs) or SLNs.

  • Cooling: Allow the formulation to cool slowly to room temperature. The high-

    
     lipids will "freeze" into a stable, rigid structure.
    
  • Filtration: Pass through a 0.22 µm sterile filter to remove titanium particles (from sonicator) or large aggregates.

Visualization: Workflow Logic

Workflow Step1 Dissolve Lipids (CHCl3:MeOH) Step2 Rotary Evaporation (Thin Film) Step1->Step2 Step3 Hot Hydration (>75°C Buffer) Step2->Step3 Step4 Sonication/Extrusion (High Temp) Step3->Step4 note CRITICAL: Maintain T > 70°C during Steps 3 & 4 Step3->note Step5 Cooling & Solidification Step4->Step5

Caption: Fabrication workflow emphasizing the critical high-temperature processing requirement.

Characterization & Quality Control

Every batch must be validated against these metrics to ensure scientific integrity.

MetricMethodTarget SpecificationExplanation
Particle Size Dynamic Light Scattering (DLS)100 – 200 nmIdeal range for cellular uptake and avoiding renal clearance.
Polydispersity (PDI) DLS< 0.3Indicates a uniform population. High PDI (>0.4) suggests aggregation.
Zeta Potential Electrophoretic Mobility+20 to +45 mVConfirms surface presence of NASP amine groups. Neutral/negative charge indicates formulation failure.
Encapsulation Efficiency UV-Vis / HPLC> 70%Depends on drug hydrophobicity and electrostatic match.

Applications & Troubleshooting

Primary Applications
  • Gene Delivery: The cationic amine binds plasmid DNA or siRNA. The "proton sponge" capacity of the ethylenediamine headgroup aids in endosomal escape.

  • Vaccine Adjuvant: Cationic lipids are known to stimulate the immune system; NASP-based SLNs can act as both carrier and adjuvant.

  • Dermal Delivery: The stearyl tail mimics skin ceramides, making NASP liposomes effective for transdermal drug delivery.

Troubleshooting Guide
  • Issue: Precipitation during hydration.

    • Cause: Buffer temperature was too low.

    • Fix: Re-heat the mixture to 80°C and vortex vigorously.

  • Issue: Low Zeta Potential (< +10 mV).

    • Cause: NASP is buried inside the bilayer or masked by high salt concentration.

    • Fix: Reduce ionic strength of the buffer (use 10mM HEPES instead of PBS) or increase the molar ratio of NASP.

  • Issue: Aggregation over time.

    • Cause: Charge shielding or Ostwald ripening.

    • Fix: Add a steric stabilizer like PEG-DSPE (1-2 mol%) to provide steric hindrance.

References

  • Alkan, B. et al. (2020). A Cationic Stearamide-based Solid Lipid Nanoparticle for Delivering Yamanaka Factors: Evaluation of the Transfection Efficiency. ChemistryOpen, 9(12), 1256–1264. Link

  • Ganugula, R. et al. (2025).[1][2] Design and In Vitro Evaluation of Gambogic Acid-Conjugated Stearic Acid Solid Lipid Nanoparticles for Transferrin Receptor-Mediated Drug Delivery. Pharmaceutical Research. Link

  • Kulkarni, J. A. et al. (2018).[3] On the Formation and Morphology of Lipid Nanoparticles Containing Ionizable Cationic Lipids and siRNA. ACS Nano, 12(5), 4787–4795.[3] Link

  • ChemicalBook. (n.d.). N-(2-Aminoethyl)stearamide phosphate Product Description & Properties. Link

Sources

Introduction: The Significance of N-(2-Aminoethyl)stearamide Phosphate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Phosphorylation of N-(2-Aminoethyl)stearamide

N-(2-Aminoethyl)stearamide is a long-chain fatty acid amide, a class of molecules with diverse biological activities and industrial applications.[1][2] The introduction of a phosphate group to its terminal aminoethyl moiety creates N-(2-Aminoethyl)stearamide phosphate, an amphiphilic molecule with a charged, hydrophilic head and a long, lipophilic tail. This structural modification is anticipated to significantly alter its physicochemical properties, enhancing its potential utility in drug delivery systems, as a surfactant, or as a bioactive lipid mediator.

This guide provides a comprehensive technical overview of the chemical methodologies for the phosphorylation of N-(2-Aminoethyl)stearamide. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the critical anticipation of synthetic challenges. We will explore direct phosphorylation strategies, the necessity of protecting groups to ensure regioselectivity, and the analytical techniques required for unambiguous characterization of the final product.

Core Synthetic Challenge: Regioselectivity and Amide Reactivity

The primary challenge in the phosphorylation of N-(2-Aminoethyl)stearamide lies in its structure. The molecule presents two nitrogen nucleophiles: the primary terminal amine (-NH₂) and the secondary amide nitrogen (-NH-). The terminal primary amine is the desired site of phosphorylation due to its higher basicity and accessibility. However, strong phosphorylating agents, particularly phosphorus oxychloride (POCl₃), are known to react with secondary amides.[3] This can lead to a mixture of products, including the desired N-phosphorylated product, phosphorylation at the amide nitrogen, or even dehydration of the amide to a nitrile under harsh conditions.[3] Therefore, a robust synthetic strategy must address this potential lack of selectivity.

Method 1: Direct Phosphorylation with Phosphorus Oxychloride

A direct, one-step approach is often the first to be considered for its efficiency. Phosphorus oxychloride (POCl₃) is a powerful and common phosphorylating agent for alcohols and amines.[4][5] This method hinges on the greater nucleophilicity of the primary amine compared to the amide nitrogen, aiming for preferential reaction at the desired site.

Causality and Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amino group on the electrophilic phosphorus atom of POCl₃. This reaction liberates hydrogen chloride (HCl), which can protonate the starting material or the product, quenching the reaction. Therefore, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to act as an HCl scavenger, driving the reaction to completion.[6][7] The initial reaction forms a phosphoramidochloridate intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final phosphate product.

Potential for Side Reactions

The primary drawback of this direct approach is the Vilsmeier-Haack type reaction, where POCl₃ can react with the amide group to form a chloro-iminium salt.[3] This side reaction competes with the desired phosphorylation of the terminal amine, potentially leading to a complex product mixture and reducing the yield of N-(2-Aminoethyl)stearamide phosphate.

Visualizing the Direct Phosphorylation Workflow

G cluster_0 Direct Phosphorylation A N-(2-Aminoethyl)stearamide B POCl₃, Triethylamine in Anhydrous Solvent (e.g., CH₂Cl₂) A->B Add C Reaction Mixture (Desired Product + Side Products) B->C React D Aqueous Workup (Hydrolysis) C->D Quench & Hydrolyze E Purification (e.g., Column Chromatography) D->E Isolate F N-(2-Aminoethyl)stearamide Phosphate E->F Isolate Pure Product G Side Products (e.g., Amide-reacted species) E->G Isolate Impurities

Caption: Workflow for the direct phosphorylation of N-(2-Aminoethyl)stearamide.

Experimental Protocol: Direct Phosphorylation
  • Preparation: To a solution of N-(2-Aminoethyl)stearamide (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂ or Ar), add triethylamine (2.2 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Phosphorylation: Slowly add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise to the cooled reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Dilute the mixture with CH₂Cl₂.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N-(2-Aminoethyl)stearamide phosphate.[8]

Method 2: The Protecting Group Strategy for Selective Phosphorylation

To overcome the selectivity issues inherent in the direct approach, a more controlled strategy involving the protection of the amide nitrogen is highly recommended. By temporarily masking the amide, the phosphorylation can be directed exclusively to the terminal primary amine. The tert-butyloxycarbonyl (Boc) group is an excellent candidate for this purpose due to its ease of installation and its stability to the basic conditions of the phosphorylation step, followed by its straightforward removal under acidic conditions.[9]

Visualizing the Protected Phosphorylation Workflow

G cluster_1 Step 1: Amide Protection cluster_2 Step 2: Phosphorylation cluster_3 Step 3: Deprotection A N-(2-Aminoethyl)stearamide B Boc₂O, Base A->B C N-Boc-Protected Intermediate B->C D N-Boc-Protected Intermediate E POCl₃, Triethylamine D->E F Phosphorylated & Protected Intermediate E->F G Phosphorylated & Protected Intermediate H Acid (e.g., TFA) G->H I Final Product: N-(2-Aminoethyl)stearamide Phosphate H->I

Caption: A three-step workflow utilizing an amide protecting group strategy.

Experimental Protocol: Protecting Group Strategy

Step 1: Protection of the Amide Nitrogen

  • Reaction Setup: Dissolve N-(2-Aminoethyl)stearamide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) and a base like 4-dimethylaminopyridine (DMAP, 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature overnight. Monitor by TLC for the disappearance of the starting material.

  • Workup and Purification: Concentrate the reaction mixture and purify the residue by column chromatography (silica gel) to yield the N-Boc-protected N-(2-Aminoethyl)stearamide.

Step 2: Phosphorylation of the Protected Intermediate

  • Phosphorylation: Following the protocol for Direct Phosphorylation described above, use the N-Boc-protected intermediate as the starting material. The reaction will selectively occur at the free primary amine.

  • Purification: After aqueous workup, purify the crude product by column chromatography to obtain the N-Boc-protected N-(2-Aminoethyl)stearamide phosphate.

Step 3: Deprotection to Yield the Final Product

  • Cleavage: Dissolve the purified, protected phosphate from the previous step in CH₂Cl₂. Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitoring: Monitor the removal of the Boc group by TLC.

  • Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The final product, N-(2-Aminoethyl)stearamide phosphate, can be further purified if necessary.

Method 3: Alternative Phosphorylating Agents

For substrates sensitive to harsh reagents like POCl₃, milder phosphorylating agents can be considered. Sodium trimetaphosphate (P₃m) has been successfully used for the N-phosphorylation of amino acids in aqueous media.[10][11] This approach could offer a greener and more selective alternative, potentially avoiding the need for protecting groups and organic solvents.

Data Summary and Method Comparison

ParameterMethod 1: Direct PhosphorylationMethod 2: Protecting Group StrategyMethod 3: Alternative Reagents
Key Reagent Phosphorus Oxychloride (POCl₃)Boc₂O, POCl₃, TFASodium Trimetaphosphate (P₃m)
Number of Steps 131
Pros Time and atom-efficient.High regioselectivity, cleaner reaction profile.Mild conditions, potentially "greener".
Cons Risk of low selectivity and side reactions.Longer synthetic route, lower overall yield.May have lower reactivity with the substrate.
Expected Yield Variable, likely moderate due to side products.Higher purity, potentially higher overall yield of pure product.Substrate-dependent, requires optimization.

Comprehensive Analytical Characterization

Unambiguous confirmation of the structure and purity of the final product is critical. A multi-technique approach is required.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the stearoyl chain and the aminoethyl backbone. Phosphorylation will induce a downfield shift in the signals of the CH₂ groups adjacent to the newly formed phosphoramidate.

    • ¹³C NMR: Provides complementary structural information on the carbon skeleton.

    • ³¹P NMR: This is the most definitive technique for confirming phosphorylation. A distinct signal in the phosphoramidate region of the spectrum provides direct evidence of the P-N bond formation. The chemical shift will be informative about the phosphorus environment.[14][15][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight and elemental composition of the final product.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic peaks for the amide C=O stretch, N-H bonds, and the newly introduced P=O and P-O bonds.

Expected NMR Data for N-(2-Aminoethyl)stearamide Phosphate
NucleusExpected Chemical Shift (δ) ppmKey Features
¹H ~0.88 (t)Terminal CH₃ of stearoyl chain
~1.25 (m)Bulk -(CH₂)₁₄- of stearoyl chain
~2.20 (t)-CH₂-C(O)-
~3.1-3.4 (m)-C(O)NH-CH₂-CH₂-NHP(O)(OH)₂ (shifted downfield)
³¹P 0 to 10 ppmSingle peak characteristic of a phosphoramidate.[17]

Conclusion and Expert Recommendations

For researchers and drug development professionals seeking to synthesize N-(2-Aminoethyl)stearamide phosphate, the choice of method depends on the desired scale, purity requirements, and tolerance for process optimization.

  • For initial exploratory work, Method 1 (Direct Phosphorylation) may provide sufficient material for preliminary screening, provided that rigorous purification is performed to remove potential side products.

  • For obtaining high-purity material for definitive biological assays or formulation development, Method 2 (Protecting Group Strategy) is unequivocally the superior approach. It offers control and predictability, ensuring the synthesis of the correct isomer. The additional steps are a worthwhile investment to guarantee structural integrity.

The protocols and insights provided in this guide are designed to be a self-validating system. At each stage, the proposed analytical characterization will confirm the success of the preceding step, ensuring that the final product meets the highest standards of scientific integrity.

References

  • C- and N-Phosphorylated Enamines—An Avenue to Heterocycles: NMR Spectroscopy. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Phosphoryl chloride. Wikipedia. Available at: [Link]

  • Mungall, W. S., Greene, G. L., Miller, P. S., & Letsinger, R. L. (1974). Use of phosphorus oxychloride in synthesizing nucleotides and oligonucleotides. Nucleic Acids Research, 1(4), 615–627. Available at: [Link]

  • Preparation of POCl3. BYJU'S. Available at: [Link]

  • Synthesis of N-phosphono-amino acids, NPAA. ResearchGate. Available at: [Link]

  • Matveeva, E. A., et al. (2000). Phosphorylation of the N-ethylmaleimide-sensitive factor is associated with depolarization-dependent neurotransmitter release from synaptosomes. Journal of Neurochemistry.
  • The Synthesis of α-Aminophosphonates via Enantioselective Organocatalytic Reaction of 1-(N-Acylamino)alkylphosphonium Salts with Dimethyl Phosphite. (2022). MDPI. Available at: [Link]

  • Jari, M., et al. (1991). 1H and 31P NMR spectroscopy of phosphorylated model peptides. International Journal of Peptide and Protein Research.
  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild. The Royal Society of Chemistry. Available at: [Link]

  • The Multifaceted Role of Phosphorus Oxychloride (POCl3) in Organic Synthesis. (2025). Oreate AI. Available at: [Link]

  • Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides under mild conditions. ResearchGate. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020). ResearchGate. Available at: [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). ResearchGate. Available at: [Link]

  • Process for the purification of fatty acid amides. Google Patents.
  • N,N-Bis(2-hydroxyethyl)octadecanamide. PubChem. Available at: [Link]

  • N-phosphorylation of amino acids by trimetaphosphate in aqueous solution—learning from prebiotic synthesis. (2014). Green Chemistry (RSC Publishing). Available at: [Link]

  • Process for purifying fatty acid amides. Google Patents.
  • Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I). (2023). National Institutes of Health (NIH). Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Phosphorus-31 Nuclear Magnetic Resonance Chemical Shifts of Phosphorus Compounds. Journal of Chemical & Engineering Data (ACS Publications). Available at: [Link]

  • Chiral N-Phosphonyl Imine Chemistry: Asymmetric Additions of Ester Enolates for the Synthesis of β-Amino Acids. (2011). National Institutes of Health (NIH). Available at: [Link]

  • Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (2008). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of α-amino phosphonates. Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available at: [Link]

  • The synthesis of mono-alkyl phosphates and their derivatives: an overview of their nature, preparation and use, including synthesis under plausible prebiotic conditions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of fatty acid amides (FAA) from Brazil nut oil (Bertholletia excelsa) by enzymatic catalysis and evaluation of their anti-inflammatory activity. (2020). SciELO. Available at: [Link]

  • Synthesis, characterization, and crystal structures of n-alkyldiorganodithiophosphates RS2P(OC6H4)2. (2009). ResearchGate. Available at: [Link]

  • Oxidation of the Endogenous Cannabinoid Arachidonoyl Ethanolamide by the Cytochrome P450 Monooxygenases: Physiological and Pharmacological Implications. (2013). National Institutes of Health (NIH). Available at: [Link]

  • Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. (2020). National Institutes of Health (NIH). Available at: [Link]

  • A backbone amide protecting group for overcoming difficult sequences and suppressing aspartimide formation. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Analytical Techniques for Structural Characterization of Glycosaminoglycans. Complex Carbohydrate Research Center, University of Georgia.
  • Nonylphenol polyethoxylates induce phosphorylation of histone H2AX. (2012). Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2023). MDPI. Available at: [Link]

  • Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. (2021). MDPI. Available at: [Link]

  • Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). (2022). MDPI. Available at: [Link]

  • Phosphorus-31 nuclear magnetic resonance. Wikipedia. Available at: [Link]

  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Available at: [Link]

  • ANALYTICAL TECHNIQUES FOR STRUCTURAL CHARACTERIZATION OF BIOPOLYMER-BASED NANOCOMPOSITES. USDA ARS. Available at: [Link]

  • Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction. (2016). National Institutes of Health (NIH). Available at: [Link]

  • 31P NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

Sources

Structural Analysis of N-(2-Aminoethyl)stearamide Phosphate: A Multi-Modal Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis of N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6), a cationic surfactant and antistatic agent formed as a salt complex between N-(2-aminoethyl)stearamide and phosphoric acid.

Executive Summary

Analyte: N-(2-Aminoethyl)stearamide phosphate CAS Number: 100021-81-6 Molecular Formula:


 (Salt Complex: 

) Molecular Weight: ~424.56 g/mol [1][2][3][4]

N-(2-Aminoethyl)stearamide phosphate is an amphiphilic salt comprised of a fatty acid amide cation and a phosphate anion. Unlike covalent phosphoramidates, this molecule exists primarily as an ionic complex. Its structural validation requires a rigorous distinction between the intact salt, the free base (amidoamine), and potential hydrolysis products (stearic acid, ethylenediamine).

This guide outlines a self-validating analytical workflow combining Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FTIR) , and Mass Spectrometry (MS) to definitively characterize the molecular architecture.

Chemical Architecture & Logic

The core challenge in analyzing this molecule is confirming the integrity of the amide bond while verifying the stoichiometric association of the phosphate group with the terminal amine.

Structural Logic Diagram

The following diagram illustrates the synthesis logic and the equilibrium state of the analyte in solution.

ChemicalStructure cluster_ionic Ionic Interaction Stearic Stearic Acid (C17H35COOH) Amidoamine N-(2-Aminoethyl)stearamide (Free Base) C17H35-CO-NH-CH2-CH2-NH2 Stearic->Amidoamine Condensation (-H2O) EDA Ethylenediamine (NH2-CH2-CH2-NH2) EDA->Amidoamine Target TARGET ANALYTE N-(2-Aminoethyl)stearamide Phosphate [C17H35-CO-NH-CH2-CH2-NH3]+ [H2PO4]- Amidoamine->Target Neutralization PhosAcid Phosphoric Acid (H3PO4) PhosAcid->Target

Figure 1: Synthesis pathway and ionic formation of N-(2-Aminoethyl)stearamide phosphate.

Spectroscopic Profiling (The "Fingerprint")

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for establishing connectivity and stoichiometry.

Solvent Selection: Use DMSO-d6 or Methanol-d4 . Chloroform-d (


) is generally unsuitable due to the poor solubility of the phosphate salt and potential aggregation of the lipid tails.

H NMR (Proton) Analysis Strategy

The spectrum must show the specific ratio of the fatty chain to the ethylenediamine linker.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Assignment
Terminal Methyl 0.85 - 0.90Triplet3HTerminal

of stearyl chain
Bulk Methylene 1.20 - 1.35Multiplet~28HInternal

chain

-Methylene
1.45 - 1.60Multiplet2H


-Methylene
2.10 - 2.20Triplet2H

Linker (Amide side) 3.10 - 3.25Multiplet2H

Linker (Amine side) 2.80 - 3.00Multiplet2H

(Shifted downfield vs free base)
Amide Proton 7.80 - 8.10Broad Singlet1H

(Solvent dependent)
Ammonium 8.00 - 9.50Broad3H

(Exchangeable, may not be visible in MeOD)

Critical Validation Point: The integration ratio of the terminal methyl (0.88 ppm) to the linker methylenes (3.1-3.2 ppm) must be 3:2 . Deviations suggest hydrolysis or impure starting material.


P NMR (Phosphorus) Analysis

This is the definitive test for the phosphate counterion.

  • Expected Shift:

    
     0.0 to -2.0 ppm (relative to 85% 
    
    
    
    ).
  • Interpretation: A single sharp peak confirms a simple phosphate salt. Multiple peaks would indicate the formation of pyrophosphates or covalent phosphoramidates (which typically appear at

    
     -5 to -10 ppm).
    
Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the salt state and the amide functionality.

Frequency (

)
AssignmentDiagnostic Value
3300 - 3100

Stretch
Amide A band.
2920, 2850

Stretch
Asymmetric/Symmetric

(Long alkyl chain).
1640 - 1650 Amide I (

)
Confirms intact amide bond.
1550 - 1560 Amide II (

bend)
Confirms secondary amide.
1000 - 1100

Stretch
Broad, strong band characteristic of phosphate anion (

/

).
~1470

Scissoring
Crystalline packing of alkyl chains.

Validation Check: Look for the "Ammonium Band," a broad absorption between 2500–3000


 (often overlapping C-H stretches), indicative of the 

species.

Mass Spectrometry & Purity Profiling

Because the analyte is a salt, it dissociates in the ionization source. Analysis requires detecting the cationic and anionic components separately.

Experimental Protocol: ESI-MS
  • Ionization: Electrospray Ionization (ESI).

  • Mode: Switching mode (Positive and Negative).

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Positive Mode (


): 
  • Target Ion:

    
     at m/z ~327.3 .
    
  • Identity: Corresponds to the protonated N-(2-aminoethyl)stearamide cation (

    
    ).
    
  • Note: You will NOT see the mass of the phosphate in positive mode.

Negative Mode (


): 
  • Target Ion:

    
     at m/z 97.0  or 
    
    
    
    adducts.
  • Identity: Confirms the presence of the phosphate counterion.

Chromatographic Separation (HPLC)

Traditional UV detection is weak for this molecule due to the lack of conjugated systems (only a single carbonyl). Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 10mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 50% B to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: CAD (Corona Veo) or ELSD.

Impurity Markers:

  • Stearic Acid: Elutes later (more hydrophobic).

  • Ethylenediamine: Elutes in the void volume (highly polar).

  • Bis-amide:

    
    -ethylenebis(stearamide) (formed if two stearic acids react with one EDA). This will elute very late and is highly insoluble.
    

Analytical Workflow Visualization

AnalysisWorkflow cluster_ID Structural Identification cluster_Purity Purity & Composition Start Sample: N-(2-Aminoethyl)stearamide Phosphate NMR NMR (DMSO-d6) 1H: Chain/Linker Ratio 31P: Phosphate State Start->NMR FTIR FTIR (ATR) Amide I/II & Phosphate Bands Start->FTIR MS ESI-MS (+/-) Pos: m/z 327 (Cation) Neg: m/z 97 (Anion) Start->MS HPLC HPLC-CAD/ELSD Quantify Free Amine/Acid Start->HPLC Thermal DSC / TGA Melting Point & Volatiles Start->Thermal Conclusion FINAL CERTIFICATE OF ANALYSIS NMR->Conclusion Connectivity MS->Conclusion MW Confirmation HPLC->Conclusion Purity %

Figure 2: Integrated analytical workflow for structural validation.

References

  • PubChem. (n.d.).[1][2] N-(2-Aminoethyl)stearamide phosphate (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Environmental Protection Agency (EPA). (n.d.). N-(2-Aminoethyl)stearamide phosphate - Substance Registry Services. Retrieved January 31, 2026, from [Link]

  • Tull, D., et al. (2020). Fatty Acid Amide Hydrolase Activity in Plants. ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

"N-(2-Aminoethyl)stearamide phosphate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: N-(2-Aminoethyl)stearamide Phosphate in Biomedical Research

Subtitle: A Functional Lipid Scaffold for Targeted Nanomedicine and Solid Lipid Nanoparticle (SLN) Engineering

Executive Summary

N-(2-Aminoethyl)stearamide phosphate (CAS: 100021-81-6) represents a critical class of functionalized lipids—specifically, cationic amino-lipids—that serve as modular scaffolds in drug delivery systems. Unlike inert lipids (e.g., DSPC, Cholesterol) used solely for structural integrity, this molecule possesses a reactive primary amine headgroup tethered to a hydrophobic stearyl tail.

In the context of drug development, its primary utility lies in its dual function:

  • As a "Chemical Handle": The amine group allows for facile conjugation to targeting ligands (e.g., antibodies, peptides, small molecules like Gambogic Acid), transforming standard liposomes or Solid Lipid Nanoparticles (SLNs) into "active" targeting vectors.

  • As a Cationic Surfactant: The phosphate salt form provides electrostatic stabilization and can facilitate the complexation of anionic payloads (e.g., nucleic acids) in early-stage formulation screening.

This guide details the physicochemical properties, synthesis protocols for ligand-lipid conjugates, and formulation strategies for high-efficacy nanocarriers.[1]

Chemical Identity & Physicochemical Profile

The molecule consists of a C18 saturated fatty acid (stearic acid) amidated with ethylenediamine. The "phosphate" designation typically refers to the salt form, which enhances stability and water dispersibility compared to the free base.

PropertySpecification
Chemical Name N-(2-Aminoethyl)octadecanamide phosphate
Molecular Structure

Functional Group Primary Amine (masked as ammonium salt), Amide Linker
Hydrophobic Tail Stearyl (C18:0) - High phase transition temperature (

)
Solubility Dispersible in hot water; Soluble in Ethanol/Methanol (upon warming)
Role in LNPs Functional Lipid / Cationic Helper Lipid / Ligand Anchor

Expert Insight: The high melting point of the stearyl tail (>65°C) makes this lipid ideal for Solid Lipid Nanoparticles (SLNs) , where a solid core is required to control drug release kinetics, rather than the fluid bilayer of a standard liposome.

Core Application: Synthesis of Ligand-Targeted Lipids

The most high-value application of N-(2-Aminoethyl)stearamide phosphate is its use as a precursor for synthesizing Ligand-Lipid Conjugates . By reacting the primary amine with a targeting moiety (e.g., Transferrin, Folate, or Gambogic Acid), researchers can create a "homing" lipid that self-assembles into the nanoparticle surface.

Case Study: The SA-GA Conjugate (Stearic Acid-Gambogic Acid)

Recent research (e.g., Ganugula et al., 2025) utilizes this lipid to conjugate Gambogic Acid (GA) , a xanthonoid that binds the Transferrin Receptor (TfR).[1][2][3] This enables oral delivery of chemotherapeutics (like Paclitaxel) across the intestinal barrier via TfR-mediated transcytosis.

Protocol: Conjugation Workflow

Note: This protocol assumes the use of the phosphate salt as the starting material.

Materials:

  • N-(2-Aminoethyl)stearamide phosphate (NAS-P)[4]

  • Target Ligand (with Carboxylic Acid group, e.g., Gambogic Acid)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Triethylamine (TEA) - Critical for desalting

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

  • Salt Neutralization (Activation):

    • Dissolve NAS-P in anhydrous DMF.

    • Add 1.5 molar equivalents of TEA. Stir for 30 mins at Room Temperature (RT).

    • Mechanism: TEA deprotonates the ammonium phosphate (

      
      ), liberating the reactive free amine (
      
      
      
      ).
  • Ligand Activation:

    • In a separate vessel, dissolve the Ligand (e.g., Gambogic Acid) in DMF.

    • Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 1 hour at RT.

    • Mechanism: Formation of the semi-stable NHS-ester intermediate.

  • Conjugation:

    • Add the activated Ligand solution dropwise to the neutralized NAS solution.

    • Stir for 12–24 hours at RT under nitrogen atmosphere.

  • Purification:

    • Precipitate the reaction mixture in cold diethyl ether or water (depending on ligand solubility).

    • Centrifuge (10,000 x g, 15 min) to collect the lipid-ligand conjugate.

    • Wash 3x with water to remove residual phosphate salts and urea byproducts.

  • Validation:

    • FTIR: Look for the disappearance of the amine N-H stretch and appearance of a new Amide II band.

    • Mass Spec (ESI): Confirm the molecular weight shift corresponding to

      
      .
      

Formulation Strategy: Solid Lipid Nanoparticles (SLNs)[1][2][3]

Once the functional lipid (or the raw cationic lipid) is prepared, it is incorporated into SLNs. The Hot Homogenization Technique is the industry standard for stearyl-based lipids.

Visualizing the Assembly Process

SLN_Assembly Lipid_Phase Lipid Phase (70°C) Stearic Acid + N-(2-Aminoethyl)stearamide Pre_Emulsion Pre-Emulsion (Coarse Dispersion) Lipid_Phase->Pre_Emulsion  Mix   Aqueous_Phase Aqueous Phase (75°C) Surfactant (e.g., Poloxamer 188) Aqueous_Phase->Pre_Emulsion HPH High Pressure Homogenization (500-1000 bar) Pre_Emulsion->HPH  Shear Force   Cooling Cooling to RT (Lipid Recrystallization) HPH->Cooling Final_SLN Solid Lipid Nanoparticles (Targeted/Cationic) Cooling->Final_SLN

Figure 1: Hot Homogenization workflow for incorporating N-(2-Aminoethyl)stearamide into Solid Lipid Nanoparticles. The lipid phase must be maintained above the melting point of the stearyl tail (approx 69°C) during mixing.

Formulation Protocol
  • Melt Phase: Heat Stearic Acid (bulk lipid) and N-(2-Aminoethyl)stearamide (functional lipid, 5-10% w/w) to 75°C.

  • Drug Loading: Dissolve the hydrophobic drug (e.g., Paclitaxel) into the molten lipid melt.

  • Aqueous Phase: Heat a surfactant solution (e.g., 1% Poloxamer 188 or Tween 80) to 75°C.

  • Emulsification: Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax, 10,000 rpm, 5 min) to form a coarse pre-emulsion.

  • Homogenization: Pass the pre-emulsion through a High-Pressure Homogenizer (3 cycles @ 500 bar, 3 cycles @ 1000 bar).

  • Solidification: Allow the nano-emulsion to cool to room temperature. The lipid core will recrystallize, trapping the drug.

Critical Quality Attribute (CQA) Check:

  • Zeta Potential: If using the raw phosphate salt, the SLN surface should be positive (+20 to +40 mV). If using the Ligand-Conjugate, the charge may be neutral or negative depending on the ligand.

  • Particle Size: Target <200 nm for intravenous or oral uptake.

Theoretical Application: Gene Delivery (RNA)

While tertiary amines (ionizable lipids) are preferred for mRNA vaccines, N-(2-Aminoethyl)stearamide phosphate acts as a permanently cationic lipid (similar to DOTAP) or a pH-sensitive lipid depending on the buffer.

  • Mechanism: The primary amine (

    
    ) is protonated at physiological pH.
    
  • Utility: It can electrostatically bind anionic DNA/RNA backbones.

  • Limitation: Primary amines can be more toxic than tertiary amines. It is recommended to use this as a helper lipid (<5 mol%) to boost encapsulation efficiency, rather than the primary delivery vehicle.

Safety & Handling

  • Storage: The phosphate salt is hygroscopic. Store at +4°C in a desiccator.

  • Cytotoxicity: Cationic lipids can disrupt cell membranes.

    • Recommendation: Perform an MTT assay on target cell lines (e.g., HEK293, Caco-2). Typical

      
       values for stearyl-amines are in the 10–50 
      
      
      
      range.
  • Sterilization: SLN suspensions containing this lipid should be sterile-filtered (0.22

    
    ) before solidification if possible, or prepared aseptically, as autoclaving may hydrolyze the amide bond or aggregate the lipids.
    

References

  • Ganugula, R. et al. (2025).[2][3] Design and In Vitro Evaluation of Gambogic Acid-Conjugated Stearic Acid Solid Lipid Nanoparticles for Transferrin Receptor-Mediated Drug Delivery. Pharmaceutical Research.

  • Müller, R. H., et al. (2000). Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art. European Journal of Pharmaceutics and Biopharmaceutics.

  • Palo, M., et al. (2017). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) as novel drug delivery systems. European Journal of Pharmaceutical Sciences.

  • Pharmaffiliates. (n.d.). N-(2-Aminoethyl)stearamide phosphate Product Entry.

Sources

Methodological & Application

"N-(2-Aminoethyl)stearamide phosphate" in mRNA vaccine formulation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategy for mRNA Vaccines Using N-(2-Aminoethyl)stearamide Phosphate

Executive Summary

This application note details the protocol for utilizing N-(2-Aminoethyl)stearamide phosphate (CAS: 100021-81-6) as a functional cationic lipid component in the formulation of lipid nanoparticles (LNPs) for mRNA delivery. While industry standards (e.g., SM-102, ALC-0315) rely on tertiary amines for pH-sensitive ionization, N-(2-Aminoethyl)stearamide phosphate presents a primary amine structure with a stearic acid tail. This distinct chemistry offers unique properties regarding mRNA binding affinity, particle rigidity (due to the C18 saturated tail), and potential mucosal adhesion.

This guide covers the physicochemical rationale, detailed microfluidic mixing protocols, and critical quality attributes (CQAs) necessary for validating this specific lipid in a vaccine candidate.

Scientific Rationale & Mechanism

Chemical Identity & Function
  • Molecule: N-(2-Aminoethyl)stearamide phosphate.[1][2]

  • Structure: A saturated C18 fatty acid (stearoyl) tail linked via an amide bond to an ethylenediamine headgroup, stabilized as a phosphate salt.

  • Role in LNP:

    • Cationic Anchor: The primary amine (protonated at physiological pH) provides strong electrostatic interaction with the anionic phosphate backbone of mRNA, ensuring high encapsulation efficiency.

    • Structural Rigidity: The stearoyl tail (C18:0) has a higher phase transition temperature (

      
      ) compared to oleoyl (C18:1) or myristoyl (C14:0) tails, potentially increasing the LNP's membrane stability and shelf-life.
      
    • Surfactant Properties: Acts as a cationic surfactant, stabilizing the interface between the lipid shell and the aqueous core.

Critical Formulation Considerations

Unlike ionizable lipids that become neutral at physiological pH (facilitating endosomal escape), this molecule retains a positive charge longer due to the higher pKa of primary amines. Therefore, it is often used in hybrid formulations —blended with helper lipids (DSPC/Cholesterol) and PEG-lipids to modulate surface charge and prevent aggregation.

Experimental Protocol

Materials & Reagents
ComponentSpecificationFunction
Target Lipid N-(2-Aminoethyl)stearamide phosphate (>98% purity)Cationic/Binding Lipid
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Structural/Bilayer formation
Sterol Cholesterol (Animal-free, USP grade)Membrane fluidity modulator
PEG-Lipid PEG-2000-DMG (or ALC-0159)Steric stabilization/Circulation time
Payload CleanCap® mRNA (e.g., Luciferase or Spike encoding)Active Pharmaceutical Ingredient
Buffer A 50 mM Citrate Buffer, pH 4.0Aqueous Phase (mRNA)
Buffer B PBS or 20 mM Tris, pH 7.4Dialysis/Storage Buffer
Solvent Ethanol (Absolute, 200 Proof)Lipid Phase Solvent
Workflow Visualization

LNP_Workflow Lipids Lipid Mix (Ethanol Phase) N-(2-Aminoethyl)stearamide phosphate + DSPC + Chol + PEG Mixing Microfluidic Mixing (T-Junction/Staggered Herringbone) Flow Ratio 3:1 (Aq:Eth) Lipids->Mixing mRNA mRNA Payload (Aqueous Phase) pH 4.0 Citrate Buffer mRNA->Mixing Dilution Rapid Dilution (Quench Ethanol) Mixing->Dilution TFF TFF/Dialysis (Buffer Exchange to PBS) Remove Ethanol Dilution->TFF Filter Sterile Filtration (0.2 µm PES) TFF->Filter QC QC Analysis (Size, PDI, EE%) Filter->QC

Figure 1: Microfluidic assembly workflow for N-(2-Aminoethyl)stearamide phosphate LNPs.

Step-by-Step Formulation Protocol

Step 1: Lipid Stock Preparation

  • Solubilization: Dissolve N-(2-Aminoethyl)stearamide phosphate in absolute ethanol.

    • Note: Due to the phosphate salt and stearic tail, this molecule may require mild heating (40°C) and sonication to fully dissolve in ethanol. Ensure the solution is clear before proceeding.

  • Molar Ratios: Prepare the lipid mixture. A recommended starting molar ratio for this specific cationic lipid is:

    • 50% N-(2-Aminoethyl)stearamide phosphate[3]

    • 10% DSPC

    • 38.5% Cholesterol

    • 1.5% PEG-Lipid

  • Concentration: Adjust total lipid concentration to 10 mM in ethanol.

Step 2: mRNA Preparation

  • Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) .

  • Target an N/P ratio (Nitrogen to Phosphate ratio) of 6:1 .

    • Calculation: Calculate the moles of amine (N) from the stearamide lipid and moles of phosphate (P) from the mRNA backbone.

    • Why: The acidic pH ensures the mRNA is anionic and the lipid is fully protonated, driving electrostatic self-assembly.

Step 3: Microfluidic Mixing

  • Load the Lipid/Ethanol solution into Inlet A.

  • Load the mRNA/Citrate solution into Inlet B.

  • Set Flow Rate Ratio (FRR) to 3:1 (Aqueous:Ethanol).

  • Set Total Flow Rate (TFR) to 12 mL/min (depending on device, e.g., NanoAssemblr or similar).

    • Mechanism:[1] Rapid mixing causes ethanol dilution, increasing lipid polarity. The stearamide lipid precipitates around the mRNA, forming the electron-dense core, while PEG-lipids migrate to the surface.

Step 4: Downstream Processing

  • Dilution: Immediately dilute the output 1:1 with PBS to quench particle growth.

  • Buffer Exchange (Dialysis/TFF):

    • Use a 100 kDa MWCO cassette (Tangential Flow Filtration) or dialysis cassette.

    • Exchange against 100 volumes of PBS (pH 7.4) to remove ethanol and raise pH.

    • Critical Check: Ensure the pH rises to 7.4. The N-(2-Aminoethyl)stearamide will remain cationic, but the external buffer must be neutral for injection safety.

Characterization & Quality Control (QC)

To validate the formulation, the following metrics must be met.

AttributeMethodAcceptance CriteriaTroubleshooting
Particle Size Dynamic Light Scattering (DLS)60 – 120 nmIf >150nm, increase Flow Rate or Flow Rate Ratio (Aq:Eth).
Polydispersity (PDI) DLS< 0.20High PDI indicates aggregation. Check lipid solubility in ethanol.
Zeta Potential ELS+10 to +30 mVIf too positive (>40mV), reduce cationic lipid ratio or increase PEG %.
Encapsulation Efficiency RiboGreen Assay (+/- Triton X)> 85%If low, verify N/P ratio and ensure pH 4.0 buffer was used.
Lipid Integrity HPLC-CADRetention of input ratiosCheck for hydrolysis of the amide bond (rare, but possible).

Mechanistic Diagram: Lipid-mRNA Interaction

Interaction Stearamide N-(2-Aminoethyl)stearamide (Cationic Head + C18 Tail) Complex Electrostatic Complex (Lipoplex Core) Stearamide->Complex Protonated Amine (NH3+) binds mRNA_Backbone mRNA Phosphate Backbone (Anionic) mRNA_Backbone->Complex Phosphate (PO4-) binds LNP Final LNP Structure (Core + PEG Shell) Complex->LNP Self-Assembly via Hydrophobic Effect

Figure 2: Interaction mechanism between the stearamide cationic lipid and mRNA payload.

Safety & Toxicology Note

N-(2-Aminoethyl)stearamide phosphate contains a primary amine . Unlike tertiary amines used in approved vaccines (which deprotonate in the blood), primary amines can remain charged, potentially leading to:

  • Cellular Toxicity: Higher interaction with anionic cell membranes.

  • Clearance: Faster clearance by the Reticuloendothelial System (RES). Recommendation: For clinical translation, consider using this lipid in hybrid LNPs (mixed with ionizable lipids) or for mucosal/topical vaccine applications where strong binding is advantageous, rather than systemic IV administration.

References

  • Tenchov, R., et al. (2021). "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano. Link

  • Ganugula, R., et al. (2025).[4][5] "Design and In Vitro Evaluation of Gambogic Acid-Conjugated Stearic Acid Solid Lipid Nanoparticles." Pharmaceutical Research. (Discusses N-(2-aminoethyl)stearamide precursors).[1][6][3][4][5] Link

  • Schoenmaker, L., et al. (2021). "mRNA-lipid nanoparticle COVID-19 vaccines: Structure and stability." International Journal of Pharmaceutics. Link

  • Pharmaffiliates. "N-(2-Aminoethyl)stearamide phosphate Reference Standard." (Chemical Identity Verification). Link

  • Hou, X., et al. (2021). "Lipid nanoparticles for mRNA delivery." Nature Reviews Materials. Link

Sources

Application Note & Protocols: Leveraging N-(2-Aminoethyl)stearamide Phosphate for High-Capacity Loading of Hydrophobic Drugs

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Authored by: Senior Application Scientist

Introduction: Overcoming the Hydrophobic Barrier in Drug Development

A significant portion of promising new chemical entities (NCEs) are characterized by poor aqueous solubility, a major impediment to their clinical translation.[1][2][3] This inherent hydrophobicity leads to low bioavailability, erratic absorption, and suboptimal therapeutic efficacy. Consequently, advanced formulation strategies are paramount to unlock the full potential of these molecules. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for encapsulating and delivering hydrophobic drugs, offering advantages like biocompatibility, scalability, and the ability to protect the therapeutic cargo.[1][2][3]

This application note details the utility of N-(2-Aminoethyl)stearamide phosphate, a synthetic amphiphilic molecule, as a novel and effective carrier for enhancing the loading capacity of hydrophobic drugs. Its unique chemical structure, featuring a saturated stearoyl tail and a hydrophilic amino-phosphate headgroup, facilitates the formation of stable, self-assembled nanostructures (e.g., micelles or liposomes) capable of sequestering large quantities of poorly soluble compounds. We provide a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the mechanistic principles, detailed experimental protocols, and data interpretation.

The Carrier: N-(2-Aminoethyl)stearamide Phosphate - A Mechanistic Overview

The efficacy of N-(2-Aminoethyl)stearamide phosphate as a drug loading agent is predicated on its amphiphilic nature and its capacity for self-assembly in aqueous environments.

  • Molecular Architecture: The molecule consists of a long, 18-carbon saturated stearamide chain, which forms a highly hydrophobic domain. This is counterbalanced by a polar headgroup containing both a phosphate and an amine moiety, which imparts hydrophilicity and a pH-dependent surface charge.

  • Self-Assembly into Core-Shell Structures: In an aqueous medium, these molecules spontaneously orient themselves to minimize the energetically unfavorable interaction between their hydrophobic tails and water. This process, driven by the hydrophobic effect, results in the formation of supramolecular structures like micelles or lipid bilayers. The hydrophobic stearamide chains aggregate to form a core, which serves as a natural reservoir for hydrophobic drug molecules.

  • Mechanism of Drug Encapsulation: Hydrophobic drugs are passively loaded into the core of these nanostructures, driven by favorable van der Waals and hydrophobic interactions with the stearamide chains.[4] This encapsulation effectively shields the drug from the aqueous environment, dramatically increasing its apparent solubility and stability. The efficiency of this process is influenced by formulation conditions such as drug-to-carrier ratio, temperature, and solvent choice.[5]

G cluster_0 Self-Assembly & Encapsulation cluster_1 Resulting Properties Amphiphile N-(2-Aminoethyl)stearamide phosphate molecules Micelle Drug-Loaded Nanostructure (Hydrophobic Core) Amphiphile->Micelle Self-assembles Drug Hydrophobic Drug (Poorly Soluble) Drug->Micelle Sequestered in core Aqueous Aqueous Medium (e.g., PBS) Aqueous->Micelle Dispersed in Solubility Increased Apparent Solubility Micelle->Solubility Stability Enhanced Stability of Drug Micelle->Stability Bioavailability Improved Potential Bioavailability Micelle->Bioavailability

Caption: Logical workflow from molecular components to the formation of drug-loaded nanostructures and their resulting beneficial properties.

Experimental Protocols: Formulation and Characterization

The following section provides detailed, step-by-step methodologies for preparing and evaluating drug-loaded N-(2-Aminoethyl)stearamide phosphate nanoparticles.

Materials & Equipment
  • Carrier: N-(2-Aminoethyl)stearamide phosphate

  • Model Hydrophobic Drug: e.g., Paclitaxel, Curcumin, Halcinonide

  • Organic Solvent: Chloroform or a Chloroform:Methanol mixture (e.g., 2:1 v/v)

  • Aqueous Phase: Phosphate Buffered Saline (PBS), pH 7.4, or other suitable buffer

  • Equipment: Rotary evaporator, bath or probe sonicator, magnetic stirrer, round-bottom flasks, dialysis tubing (appropriate MWCO), UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system, Dynamic Light Scattering (DLS) instrument.

Protocol 1: Drug Loading via Thin-Film Hydration

The thin-film hydration method is a robust and widely used technique for the preparation of liposomes and micelles.[6][7][8][9] It involves the formation of a thin lipid-drug film that is subsequently hydrated to form self-assembled nanostructures.

  • Co-dissolution: Accurately weigh N-(2-Aminoethyl)stearamide phosphate and the selected hydrophobic drug (e.g., a 10:1 to 20:1 molar ratio of carrier-to-drug is a good starting point). Dissolve both components in a suitable volume of organic solvent in a round-bottom flask. Ensure complete dissolution to achieve a homogenous mixture.[9]

  • Film Formation: Attach the flask to a rotary evaporator. Remove the organic solvent under reduced pressure at a temperature that is well below the boiling point of the solvent and will not cause degradation of the drug. A thin, uniform film of the carrier-drug mixture should form on the inner surface of the flask.[6][7]

  • Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 1-2 hours.

  • Hydration: Add the pre-warmed aqueous phase (e.g., PBS pH 7.4) to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the carrier to ensure lipid mobility.

  • Vesicle Formation: Agitate the flask by hand or on a magnetic stirrer. As the lipid film hydrates, it will swell and detach from the glass wall, spontaneously forming multilamellar vesicles (MLVs). Continue this process for 1-2 hours.

  • Size Reduction (Optional but Recommended): To produce smaller, more uniform vesicles (SUVs), the resulting suspension can be sonicated using a bath or probe sonicator. Alternatively, the suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

workflow start 1. Dissolve Carrier & Drug in Solvent film 2. Form Thin Film (Rotary Evaporation) start->film hydrate 3. Hydrate Film with Aqueous Buffer film->hydrate agitate 4. Agitate to Form Multilamellar Vesicles hydrate->agitate downsize 5. Downsize (Sonication/Extrusion) agitate->downsize end Purified Drug-Loaded Nanoparticles downsize->end

Caption: Experimental workflow for the thin-film hydration and processing method.

Protocol 2: Characterization of Loading Capacity & Efficiency

Quantifying the amount of encapsulated drug is critical for evaluating the formulation's success. This is achieved by calculating the Drug Loading Capacity (LC) and Encapsulation Efficiency (EE).[10]

  • Separation of Free Drug: Unencapsulated drug must be separated from the nanoparticle formulation. This can be done by centrifuging the sample to pellet any drug precipitate, followed by dialysis of the supernatant to remove soluble free drug.

  • Quantification of Total Drug: Take a known volume of the unpurified drug-loaded nanoparticle suspension. Disrupt the nanoparticles by adding a strong organic solvent (e.g., methanol or acetonitrile) to release the encapsulated drug.

  • Quantification of Encapsulated Drug: Take a known volume of the purified (dialyzed) nanoparticle suspension. Lyse the vesicles as described in the previous step.

  • Analytical Measurement: Determine the drug concentration in the lysed solutions using a validated UV-Vis spectrophotometry or HPLC method.[11][12][13] A standard calibration curve for the drug in the same solvent mixture is required.

  • Calculations:

    • Drug Loading Capacity (%LC): This represents the weight percentage of the drug relative to the total weight of the nanoparticles. %LC = (Mass of Drug in Purified Nanoparticles / Mass of Purified Nanoparticles (Drug + Carrier)) x 100

    • Encapsulation Efficiency (%EE): This is the percentage of the initial drug that was successfully encapsulated.[10] %EE = (Mass of Drug in Purified Nanoparticles / Initial Mass of Drug Used) x 100

Protocol 3: Physicochemical Characterization

Dynamic Light Scattering (DLS) is a fundamental technique used to determine the size distribution and surface charge of nanoparticles in suspension.[14][15][16]

  • Sample Preparation: Dilute the purified nanoparticle suspension with the same buffer used for hydration to a concentration suitable for DLS analysis (typically to achieve a count rate within the instrument's optimal range).

  • Size Measurement: The DLS instrument measures fluctuations in scattered light intensity caused by the Brownian motion of the particles to determine their hydrodynamic diameter.[17] Key outputs are the Z-average diameter (intensity-weighted mean size) and the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.

  • Zeta Potential Measurement: This technique measures the electrophoretic mobility of the particles in an applied electric field. The resulting Zeta Potential is an indicator of the magnitude of the electrostatic charge on the particle surface and is a critical predictor of colloidal stability.[15][18] Values more positive than +30 mV or more negative than -30 mV typically indicate good stability due to strong inter-particle repulsion.

Data Interpretation & Expected Results

The table below presents exemplary data for a formulation of a model hydrophobic drug with N-(2-Aminoethyl)stearamide phosphate, highlighting key quality attributes.

ParameterTarget RangeExample ResultInterpretation
Z-Average Diameter 80 - 200 nm135.4 nmParticle size is suitable for many parenteral delivery routes.
Polydispersity Index (PDI) < 0.30.18Indicates a relatively narrow and homogenous particle size distribution.
Zeta Potential > |30 mV|-42.5 mVThe high negative charge suggests excellent colloidal stability, minimizing aggregation.
Encapsulation Efficiency (%EE) > 80%91.2%A high percentage of the initial drug was successfully loaded into the nanoparticles.
Drug Loading Capacity (%LC) > 5%8.3%Represents a significant drug payload relative to the total nanoparticle mass.

Troubleshooting Common Issues

  • Low Encapsulation Efficiency:

    • Possible Cause: The drug's solubility in the lipid core is exceeded; drug precipitation during hydration.

    • Solution: Decrease the initial drug-to-carrier ratio.[5] Ensure the hydration temperature is kept above the carrier's Tc.

  • High PDI / Bimodal Size Distribution:

    • Possible Cause: Incomplete hydration of the lipid film; insufficient energy during the size reduction step.

    • Solution: Increase hydration time and agitation. Optimize sonication parameters (time, power) or perform more extrusion cycles.

  • Formulation Instability (Aggregation):

    • Possible Cause: Low surface charge (Zeta Potential close to zero).

    • Solution: Adjust the pH of the aqueous phase. The amino-phosphate headgroup's charge is pH-dependent; moving further from the isoelectric point will increase surface charge and repulsive forces.

References

  • Molla, A. (2024). Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Cureus. [Link]

  • Gong, J., et al. (2019). Formulation Conditions on the Drug Loading Properties of Polymeric Micelles. Pakistan Journal of Pharmaceutical Sciences, 32(2), 607-615. [Link]

  • HORIBA Scientific. (2025). Nanoparticle Size and Charge: Introduction to Dynamic Light Scattering (DLS) and Zeta Potential. [Link]

  • Bacchu, S., et al. (2024). Calibration curve for measuring drug loading efficiency by using UV–Vis.... ResearchGate. [Link]

  • Garg, A., et al. (2024). Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. Pharmaceuticals (Basel). [Link]

  • Rojas-Serrano, F., et al. (2023). Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review. Polymers (Basel). [Link]

  • D'mello, S. R., et al. (2022). Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation. Methods in Molecular Biology. [Link]

  • Alharbi, W. (2023). Synthesis, Characterization, and Separation of Loaded Liposomes for Drug Delivery. Digital Commons @ USF. [Link]

  • Jain, A., et al. (2014). Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. Journal of Nanomaterials. [Link]

  • CD Formulation. Thin-Film Hydration Method for Liposome Preparation. [Link]

  • NPTEL-NOC IITM. (2025). Lecture 07: Dynamic Light Scattering and Zeta Potential Analysis. YouTube. [Link]

  • Liu, Y., et al. (2009). Synthesis, characterization, drug-loading capacity and safety of novel octyl modified serum albumin micelles. Colloids and Surfaces B: Biointerfaces. [Link]

  • Chokshi, H., et al. (2024). Optimization of lipid-based nanoparticles formulation loaded with biol. International Journal of Nanomedicine. [Link]

  • Chirio, D., et al. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Foods. [Link]

  • Patel, K. (2025). Formulation and Evaluation of Liposome by Thin Film Hydration Method. ResearchGate. [Link]

  • Li, Y., et al. (2013). Method for determining drug encapsulation efficiency in liposomes.
  • IUTA. SOP: Particle size and zeta potential analysis via DLS/ELS. [Link]

  • Kang, M. H., et al. (2016). Liposome characteristics and drug loading as determined by dynamic light scatting and hPLc. ResearchGate. [Link]

  • ACS Publications. (2024). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Nano. [Link]

  • Reetz, L. G., et al. (2019). A simple HPLC method for the determination of halcinonide in lipid nanoparticles: development, validation, encapsulation efficiency, and in vitro drug permeation. Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Shimadzu. (2025). Nanosize Particle Analysis by Dynamic Light Scattering (DLS). ResearchGate. [Link]

  • Velasquez, A., & Sestito, L. F. (2022). Characterizing Drug Loading and Release in Liposomes. Valparaiso University Scholar. [Link]

  • Royal Society of Chemistry. Encapsulation and Controlled Release of Antimalarial Drug Using Surface Functionalized Mesoporous Silica Nanocarriers. [Link]

  • Riaz, M., et al. (2021). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

"N-(2-Aminoethyl)stearamide phosphate" particle size analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the physicochemical characterization of N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6), a cationic amphiphile used as a stabilizer in Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and industrial emulsions.

Accurate particle size analysis (PSA) of this molecule is critical because its colloidal behavior dictates the stability, biodistribution, and cellular uptake of the resulting drug delivery systems. This guide focuses on Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) methodologies, providing a robust workflow for distinguishing between micellar structures (<10 nm) and nanoparticle aggregates (100–500 nm).

Physicochemical Context

N-(2-Aminoethyl)stearamide phosphate is a salt formed from the reaction of N-stearoyl ethylenediamine with phosphoric acid.

  • Hydrophobic Tail: Stearyl chain (C18), driving self-assembly into lipid matrices.

  • Hydrophilic Head: Ethylenediamine phosphate moiety. The amine group provides a positive charge (cationic) at physiological pH, while the phosphate acts as a counterion or buffering agent.

Why Particle Size Matters:

  • Bioavailability: In SLNs, particle sizes <200 nm are required to evade rapid splenic filtration and enhance permeation through the intestinal mucus layer [1].

  • Stability: As an ionic surfactant, the molecule stabilizes emulsions via electrostatic repulsion. A high Zeta Potential (> +30 mV or < -30 mV) correlates with long-term stability.

  • Toxicity: Cationic lipids can be cytotoxic; characterizing the aggregation state helps predict interaction with cell membranes.

Experimental Protocol: Sample Preparation

Self-validation rule: The quality of DLS data is only as good as the sample preparation. Dust and air bubbles are the primary sources of error.

Materials
  • Analyte: N-(2-Aminoethyl)stearamide phosphate (High purity >98%).[1]

  • Dispersant: Ultrapure water (Type 1, 18.2 MΩ·cm), 0.22 µm filtered.

  • Buffer: 10mM NaCl or PBS (pH 7.4) for physiological relevance (optional, but recommended for Zeta potential).

Preparation Workflows

We define two preparation distinct tracks: Track A for intrinsic micellar characterization (Raw Material QC) and Track B for Lipid Nanoparticle (SLN) formulations.

Track A: Micellar Solution (Raw Material QC)

  • Weighing: Weigh 10 mg of N-(2-Aminoethyl)stearamide phosphate.

  • Solubilization: Dissolve in 10 mL ultrapure water.

    • Note: Heating to 60°C (above the Krafft point of stearyl chains) may be required to ensure full dissolution.

  • Equilibration: Allow the solution to cool to 25°C under gentle stirring.

  • Filtration: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter directly into the cuvette to remove dust. Do not use Nylon if the protein/lipid adsorption is a concern.

Track B: SLN Formulation (Drug Delivery Context)

  • Hot Homogenization: Melt the lipid phase (Stearic acid + N-(2-Aminoethyl)stearamide phosphate) at 75°C.

  • Emulsification: Add pre-heated aqueous surfactant phase.

  • Sonication: Probe sonicate (20% amplitude, 5 mins) to reduce droplet size.

  • Dilution: Dilute the final formulation 1:100 in ultrapure water to avoid multiple scattering effects during DLS.

Measurement Protocol: Dynamic Light Scattering (DLS)

Instrument Configuration
  • Technique: Non-Invasive Back Scatter (NIBS) usually at 173°.

  • Temperature: 25.0°C (Equilibration time: 120 seconds).

  • Dispersant Properties:

    • Refractive Index (RI): 1.330 (Water).

    • Viscosity: 0.8872 cP (Water).

  • Material Properties (The Analyte):

    • Refractive Index: 1.45 (Standard value for lipid-like organic amines).

    • Absorption: 0.001 (Transparent).

Measurement Steps
  • Cuvette Selection: Use disposable polystyrene micro-cuvettes for size; use folded capillary cells (DTS1070) for Zeta potential.

  • Optimization: Set "Attenuator" and "Measurement Position" to Automatic .

  • Run Parameters:

    • Number of Runs: 3 runs per sample.

    • Duration: Automatic (typically 10–15 sub-runs of 10 seconds).

  • Zeta Potential Mode: Use Monodal Mode for simple dispersions. Use General Purpose for broad distributions.

Data Analysis & Interpretation

Key Metrics Table
MetricAcceptable Range (SLNs)Interpretation
Z-Average (d.nm) 50 – 200 nmHydrodynamic diameter based on intensity mean. The most robust QC parameter.
PDI (Polydispersity Index) < 0.3Indicates width of distribution. <0.1 is monodisperse; >0.5 indicates aggregation.
Zeta Potential (mV) > +30 mVIndicates strong cationic stabilization. Values near 0 mV suggest instability.
Intensity vs. Volume --Intensity highlights trace aggregates (dust). Volume represents mass balance.
Troubleshooting Common Issues
  • Issue: High PDI (> 0.5) with a multimodal distribution.

    • Cause: Dust contamination or supramolecular aggregation (Ostwald ripening).

    • Solution: Re-filter the dispersant. Ensure the sample was heated above the lipid melting point during prep.

  • Issue: Low Count Rate (< 100 kcps).

    • Cause: Sample too dilute.

    • Solution: Increase concentration. For micelles, ensure concentration > CMC (Critical Micelle Concentration).

Visual Workflow (DOT Diagram)

ParticleAnalysis Start Start: N-(2-Aminoethyl) stearamide phosphate Prep Sample Preparation Start->Prep TrackA Track A: Micelles (Dissolve in Water > CMC) Prep->TrackA Raw Material QC TrackB Track B: SLN Formulation (Hot Homogenization) Prep->TrackB Formulation QC Filter Filtration (0.22 µm) Remove Dust TrackA->Filter Dilution Dilution (1:100) Prevent Multiple Scattering TrackB->Dilution DLS DLS Measurement (NIBS 173°) Filter->DLS Dilution->DLS Zeta Zeta Potential (ELS) DLS->Zeta Same Sample Analysis Data Analysis (Z-Avg, PDI) DLS->Analysis Zeta->Analysis

Caption: Workflow for the characterization of N-(2-Aminoethyl)stearamide phosphate, distinguishing between raw material micellar verification and lipid nanoparticle formulation analysis.

References

  • Müller, R. H., Mäder, K., & Gohla, S. (2000). "Solid lipid nanoparticles (SLN) for controlled drug delivery – a review of the state of the art." European Journal of Pharmaceutics and Biopharmaceutics, 50(1), 161-177. Link

  • Bhattacharjee, S. (2016). "DLS and zeta potential – What they are and what they are not?" Journal of Controlled Release, 235, 337-351. Link

  • Scioli Montoto, S., Muraca, G., & Ruiz, M. E. (2020). "Solid Lipid Nanoparticles for Drug Delivery: Pharmacological and Biopharmaceutical Aspects." Frontiers in Molecular Biosciences, 7, 587997. Link

  • ChemicalBook. (n.d.). "N-(2-Aminoethyl)stearamide phosphate Product Properties." Link

Sources

Application Notes & Protocols: A Developmental Framework for N-(2-Aminoethyl)stearamide Phosphate as a Gene Delivery Vehicle in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The effective delivery of nucleic acids into cancer cells remains a critical bottleneck in the advancement of genetic medicines. Non-viral vectors, particularly those based on cationic lipids, offer a promising alternative to viral methods due to their safety profile and manufacturing scalability. This document provides a comprehensive developmental framework and foundational protocols for utilizing a novel cationic amphiphile, N-(2-Aminoethyl)stearamide phosphate (AES-P) , for gene delivery. While direct, field-proven data for this specific compound is emerging, its chemical structure—comprising a hydrophobic stearamide anchor, a protonatable aminoethyl headgroup, and a phosphate linker—presents a sound theoretical basis for its function as a gene carrier. This guide, therefore, serves as a roadmap for researchers to formulate, characterize, and validate AES-P-based lipid nanoparticles (LNPs) for transfecting cancer cells, approaching it as a model for novel cationic lipid development.

Introduction: The Rationale for Novel Cationic Lipids in Oncology

Gene therapy for cancer targets a range of cellular processes, from restoring tumor suppressor function to expressing immunogenic antigens. The success of these strategies hinges on the delivery vehicle, which must protect the nucleic acid payload (e.g., plasmid DNA, mRNA, siRNA) and efficiently transport it into the cytoplasm or nucleus of the target cancer cell.[1] Cationic lipids are foundational components of non-viral vectors.[2] They possess a positively charged headgroup that electrostatically interacts with the negatively charged phosphate backbone of nucleic acids, initiating self-assembly into nanoscale complexes known as lipoplexes.[3]

The structure of N-(2-Aminoethyl)stearamide phosphate (AES-P) is logically suited for this role:

  • Hydrophobic Tail: The C18 stearamide chain provides the necessary lipophilicity to anchor within a lipid bilayer, driving the formation of vesicles.

  • Cationic Headgroup: The primary and secondary amines in the aminoethyl group are protonatable at physiological pH, providing the positive charge required for DNA/RNA binding and interaction with the anionic cell surface.

  • Linker: The phosphate group serves as a stable linker between the hydrophobic and hydrophilic moieties.

This guide will detail the necessary steps to take AES-P from a theoretical molecule to a validated transfection reagent.

Principle of Cationic Lipid-Mediated Gene Delivery

The overall process involves several critical steps, each presenting a barrier that the lipid nanoparticle must overcome. The design of the formulation and transfection protocol is aimed at systematically addressing each of these challenges.

  • Lipoplex Formation: The cationic AES-P, combined with helper lipids, is formulated into liposomes. When mixed with nucleic acids, these components spontaneously self-assemble into condensed, positively charged nanoparticles.[3]

  • Cellular Association: The net positive surface charge of the lipoplex promotes adhesion to the negatively charged proteoglycans on the cancer cell surface, initiating uptake.[3]

  • Internalization: The primary route of entry for lipoplexes is endocytosis (e.g., clathrin-mediated or caveolae-mediated pathways).[4]

  • Endosomal Escape: This is often the rate-limiting step. Inside the endosome, the pH drops. Cationic lipids can buffer the endosomal protons, leading to an influx of counter-ions, osmotic swelling, and eventual rupture of the endosomal membrane, releasing the nucleic acid payload into the cytoplasm. Helper lipids like DOPE are crucial for this step.[4]

  • Intracellular Trafficking & Gene Expression: For plasmid DNA, the payload must then be imported into the nucleus for transcription. For mRNA, translation can occur directly in the cytoplasm.

Below is a diagram illustrating the hypothesized structure of an AES-P based liposome and the overall workflow for its development.

Protocol: Formulation of AES-P Lipid Nanoparticles (LNPs)

This protocol describes the thin-film hydration method, a common and accessible technique for preparing liposomes. The key is to create a homogenous lipid film that can be hydrated to form vesicles.

Rationale: The organic solvent ensures that the amphiphilic AES-P and other hydrophobic components are fully mixed at a molecular level. Slow evaporation under vacuum creates a uniform film on the vessel surface. Hydration with an aqueous buffer causes the lipids to self-assemble into multilamellar vesicles (MLVs), which are then downsized into smaller, more uniform vesicles (SUVs) by sonication or extrusion.

Materials:

  • N-(2-Aminoethyl)stearamide phosphate (AES-P)

  • Helper Lipid (e.g., DOPE or Cholesterol)

  • PEGylated Lipid (e.g., DSPE-PEG2000)

  • Chloroform and Methanol (HPLC grade)

  • Hydration Buffer (e.g., 20 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or probe sonicator

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve AES-P, the helper lipid, and the PEGylated lipid in a chloroform/methanol solvent mixture (e.g., 2:1 v/v) in a round-bottom flask. The molar ratios of these components must be optimized. (See Table 1 for starting points).

  • Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature of the lipids (typically 40-60°C). Apply a vacuum to slowly evaporate the solvent, resulting in a thin, dry lipid film on the flask wall.

  • Drying: Continue to hold the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent, which can be cytotoxic.

  • Hydration: Warm the hydration buffer (e.g., HEPES) to the same temperature as the water bath. Add the buffer to the flask containing the dry lipid film.

  • Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (with no vacuum) for 30-60 minutes. The film will gradually peel off the wall and disperse into the buffer, forming a milky suspension of multilamellar vesicles (MLVs).

  • Sizing (Sonication): Place the flask in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes clearer. This process breaks down MLVs into small unilamellar vesicles (SUVs). Note: Sonication can be harsh; monitor temperature to avoid lipid degradation. For more uniform sizing, extrusion is the preferred method.

  • Storage: Store the resulting LNP suspension at 4°C. For long-term storage, stability should be assessed.

ComponentFunctionStarting Molar Ratio Range (%)Rationale for Screening
AES-P Cationic Lipid40 - 60The core component for DNA binding. Its percentage affects charge and encapsulation.
DOPE Helper Lipid30 - 50Promotes endosomal escape by facilitating the transition to a non-bilayer hexagonal phase.[3]
Cholesterol Helper Lipid30 - 50Increases membrane rigidity and stability, reducing leakage. Can be used with or instead of DOPE.[5]
DSPE-PEG2000 PEGylated Lipid1 - 5Provides a hydrophilic shield ("stealth" effect), preventing aggregation and opsonization in vivo.[6]

Table 1: Suggested Starting Formulations for AES-P LNP Optimization. Researchers should screen various combinations to find the optimal formulation for their specific cancer cell line and nucleic acid payload.

Protocol: Characterization of AES-P LNPs and Lipoplexes

Validation of the formulation is a mandatory prerequisite for any transfection experiment. These protocols ensure the nanoparticles meet the required physicochemical specifications.

DNA Binding via Gel Retardation Assay

Principle: This assay confirms the ability of the cationic LNPs to bind and neutralize the anionic nucleic acid.[7] Unbound, negatively charged plasmid DNA will migrate through an agarose gel towards the positive electrode. When complexed with cationic LNPs, the resulting lipoplex is larger and more neutral (or positively charged), causing its migration to be retarded or stopped entirely in the loading well.[8][9]

Materials:

  • AES-P LNP suspension

  • Plasmid DNA (pDNA) of known concentration (e.g., expressing GFP or Luciferase)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and power supply

  • UV transilluminator

Step-by-Step Methodology:

  • Prepare Lipoplexes at Various N/P Ratios:

    • The N/P ratio is the molar ratio of nitrogen (N) atoms in the cationic lipid to phosphate (P) groups in the DNA. This is a critical parameter to optimize.[10][11]

    • Prepare a series of tubes. In each, keep the amount of pDNA constant (e.g., 0.5 µg).

    • Add increasing volumes of the AES-P LNP suspension to achieve a range of N/P ratios (e.g., 0.5:1, 1:1, 2:1, 4:1, 8:1).

    • Bring all samples to the same final volume with buffer (e.g., HEPES or serum-free media).

    • Incubate at room temperature for 20-30 minutes to allow complex formation.

  • Prepare Agarose Gel: Prepare a 1% (w/v) agarose gel in 1x TAE buffer containing a DNA stain.

  • Load Samples: Add loading dye to each lipoplex sample. Load the samples, along with a control of naked pDNA (no lipids), into the wells of the gel.

  • Electrophoresis: Run the gel at 80-100 V for 40-60 minutes.

  • Visualization: Visualize the DNA bands under UV light. The N/P ratio at which the DNA band disappears from the lane and is retained in the well is the minimum ratio required for complete complexation.

Size and Surface Charge Analysis

Principle: Dynamic Light Scattering (DLS) measures the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. A size of ~100 nm and a low PDI (<0.3) are generally considered optimal for cellular uptake.[12] Zeta potential measurement determines the surface charge, which should be positive to facilitate interaction with the cell membrane.

Materials:

  • AES-P LNP and lipoplex samples

  • DLS and Zeta Potential instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Step-by-Step Methodology:

  • Sample Preparation: Dilute a small aliquot of the LNP or lipoplex suspension in an appropriate buffer (e.g., 10 mM NaCl or HEPES) to the instrument's recommended concentration.

  • DLS Measurement: Place the cuvette in the instrument and measure the particle size and PDI.

  • Zeta Potential Measurement: Transfer the sample to a zeta potential cuvette and measure the surface charge.

  • Analysis: Record the values. Aim for positively charged (+20 to +40 mV) lipoplexes with a mean diameter under 200 nm for effective transfection.

ParameterDesired RangeSignificance in Gene Delivery
Hydrodynamic Diameter 80 - 200 nmParticles >200 nm may have reduced cellular uptake efficiency.[12]
Polydispersity Index (PDI) < 0.3Indicates a homogenous and monodisperse particle population, ensuring reproducible results.
Zeta Potential +20 to +40 mVA net positive charge is crucial for binding to the cell surface but excessive charge can lead to cytotoxicity.

Table 2: Key Physicochemical Parameters for LNP Characterization.

Protocol: In Vitro Transfection of Cancer Cells

This protocol provides a general procedure for transfecting an adherent cancer cell line (e.g., HeLa, A549, MCF-7) in a 24-well plate format. Optimization is essential.

Causality and Self-Validation: The protocol's integrity relies on proper controls. A "Naked DNA" control demonstrates that transfection is lipid-dependent. A "Lipid Only" control assesses the cytotoxicity of the formulation itself. A "Positive Control" using a commercially validated reagent (e.g., Lipofectamine™) provides a benchmark for transfection efficiency.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM™)

  • Plasmid DNA (reporter gene like GFP or Luciferase)

  • AES-P LNP formulation

  • Positive control transfection reagent

  • 24-well tissue culture plates

  • Assay reagents (e.g., for Luciferase assay or flow cytometry)

Step-by-Step Methodology:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they reach 70-80% confluency at the time of transfection.

  • Prepare Lipoplexes:

    • In separate tubes, dilute the pDNA (e.g., 0.5 µg per well) and the required amount of AES-P LNPs into serum-free medium.

    • Combine the diluted DNA and diluted lipid solutions, mix gently, and incubate for 20-30 minutes at room temperature. Perform this for a range of N/P ratios determined from the gel retardation assay (e.g., 2:1, 4:1, 8:1, 12:1).

  • Transfection:

    • Gently wash the cells with PBS or serum-free medium.

    • Add fresh serum-free medium to each well.

    • Add the lipoplex mixture dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection: After the incubation period, remove the transfection medium and replace it with complete (serum-containing) culture medium.

  • Assay for Gene Expression: Incubate the cells for an additional 24-48 hours, then assay for reporter gene expression (e.g., visualize GFP with a fluorescence microscope, quantify with flow cytometry, or measure luminescence with a luciferase assay).

  • Assess Cytotoxicity: In parallel wells, perform a cell viability assay (e.g., MTT or CCK-8) to determine the toxicity of each formulation and N/P ratio.[13]

Fig 3. A simplified diagram showing the key intracellular barriers and processes involved in successful gene delivery by a cationic lipoplex.

Troubleshooting & Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low Transfection Efficiency - Suboptimal N/P ratio- Poor endosomal escape- Incorrect particle size/charge- Low cell viability- Test a wider range of N/P ratios (e.g., up to 20:1).[10]- Change the helper lipid from Cholesterol to DOPE, or try a combination.- Re-characterize LNPs (DLS/Zeta); reformulate if necessary.- Check cytotoxicity; reduce lipid/DNA concentration.
High Cytotoxicity - Excessive positive charge- High concentration of lipids- Residual organic solvent- Lower the N/P ratio.- Reduce the total amount of lipoplex added to cells.- Ensure the lipid film is completely dry before hydration.
Particle Aggregation - Insufficient PEG-lipid- Improper hydration/sizing- Increase the molar percentage of DSPE-PEG2000 in the formulation.- Ensure buffer temperature is correct during hydration; increase sonication time or use an extruder.
Inconsistent Results - Variable cell confluency- LNP batch-to-batch variation- Degradation of LNPs- Standardize cell seeding density precisely.[13]- Standardize the formulation protocol strictly.- Use freshly prepared LNPs or perform a stability study for stored batches.

Table 3: Troubleshooting Guide for AES-P Transfection.

Conclusion

N-(2-Aminoethyl)stearamide phosphate represents a structurally promising, yet uncharacterized, candidate for gene delivery in cancer cells. The successful application of this or any novel cationic lipid does not rely on a single protocol but on a systematic process of formulation, characterization, and optimization. By following the developmental framework outlined in these notes—screening lipid compositions, meticulously characterizing the resulting nanoparticles, and methodically optimizing transfection conditions—researchers can rigorously evaluate the potential of AES-P and build a robust, validated system for their specific research or therapeutic goals.

References

  • The development of tertiary amine cationic lipids for safe and efficient siRNA delivery. (n.d.). pubs.rsc.org. Retrieved January 30, 2026, from [Link]

  • Cationic Lipid Derived from a Basic Amino Acid: Design and Synthesis. (2024). MDPI. Retrieved January 30, 2026, from [Link]

  • Development of novel lipoplex formulation methodologies to improve large-scale transient transfection for lentiviral vector manufacture. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • The Design of Cationic Lipids for Gene Delivery. (2003). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development and optimisation of cationic lipid nanoparticles for mRNA delivery. (2023). bioRxiv. Retrieved January 30, 2026, from [Link]

  • Lipid Screening Kits for LNP. (n.d.). CD Bioparticles. Retrieved January 30, 2026, from [Link]

  • Improvement of DNA Vector Delivery of DOTAP Lipoplexes by Short-Chain Aminolipids. (2020). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Cationic Lipid–Nucleic Acid Complexes for Gene Delivery and Silencing: Pathways and Mechanisms for Plasmid DNA and siRNA. (2008). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Transfection efficiencies of L1-L3 at various N/P ratios using... (2011). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Gel retardation assay and DLS analysis for LPHNS–pDNA complex... (2017). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Development of lipopolyplexes for gene delivery: A comparison of the effects of differing modes of targeting peptide display on the structure and transfection activities of lipopolyplexes. (2018). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Screening for Optimal Liposome Preparation Conditions by Using Dual Centrifugation and Time-Resolved Fluorescence Measurements. (2021). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Optimizing Transfection Efficiency in CAR-T Cell Manufacturing through Multiple Administrations of Lipid-Based Nanoparticles. (2024). ACS Publications. Retrieved January 30, 2026, from [Link]

  • On the mechanism whereby cationic lipids promote intracellular delivery of polynucleic acids. (n.d.). nanomedicines.research.pdx.edu. Retrieved January 30, 2026, from [Link]

  • Gel retardation assay of the lipoplexes prepared at different lipid... (2016). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Intracellular Distribution of Lipids and Encapsulated Model Drugs from Cationic Liposomes with Different Uptake Pathways. (2020). Dove Medical Press. Retrieved January 30, 2026, from [Link]

  • Combining Gel Retardation and Footprinting to Determine Protein-DNA Interactions of Specific and/or Less Stable Complexes. (2012). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Gemini Amphiphile-Based Lipoplexes for Efficient Gene Delivery: Synthesis, Formulation Development, Characterization, Gene Transfection, and Biodistribution Studies. (2018). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Lipids for Liposomes: Selection, Preparation and Application | Di Bush, Avanti Polar Lipids. (2016). YouTube. Retrieved January 30, 2026, from [Link]

  • Electrophoretic Mobility Shift Assay: Analyzing Protein – Nucleic Acid Interactions. (2012). IntechOpen. Retrieved January 30, 2026, from [Link]

  • Optimization of A549 Cell Transfection Efficiency with a Plasmid Encoding the N-Protein of the SARS-CoV-2 Virus. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • The Gel Retardation Assay. (1994). Springer Nature. Retrieved January 30, 2026, from [Link]

  • Lipoplexes for Gene Delivery Characterized by Fluorescence Correlation Spectroscopy. (2015). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mechanisms and kinetics of liposome-cell interactions. (1999). PubMed. Retrieved January 30, 2026, from [Link]

  • Optimization of N/P ratio of PEI/DNA complexes. a Transfection... (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Uptake and intracellular trafficking of cationic liposome/DNA complexes... (2001). ResearchGate. Retrieved January 30, 2026, from [Link]

Sources

Application Note: N-(2-Aminoethyl)stearamide Phosphate Based Topical Delivery Systems

[1]

Part 1: Executive Summary & Scientific Rationale

Introduction

N-(2-Aminoethyl)stearamide phosphate (CAS: 100021-81-6) represents a specialized class of pseudo-ceramide amphiphiles .[1][2][3] Unlike traditional ethoxylated surfactants, this molecule combines a biomimetic stearyl tail (C18) with a polar ethylenediamine-phosphate headgroup. This unique structure allows it to function simultaneously as a lipid bilayer architect and a permeation enhancer .[1]

In topical drug delivery, this molecule is valued for its ability to form lamellar liquid crystals (Maltese crosses) that mimic the Stratum Corneum (SC) intercellular lipid matrix.[1] This guide details the protocols for utilizing N-(2-Aminoethyl)stearamide phosphate to engineer Biomimetic Liposomes and Lamellar Repair Emulsions .[1]

Physicochemical Profile[4]
  • Chemical Name: N-(2-Aminoethyl)stearamide phosphate[1][2][3][4]

  • Molecular Formula:

    
     (Salt complex)[1]
    
  • Molecular Weight: ~424.56 g/mol [1][4]

  • Function: Cationic Surfactant (pH dependent), Emulsifier, Skin Conditioning Agent.

  • Solubility: Insoluble in water at neutral pH; soluble in hot ethanol/chloroform; dispersible in water at pH < 5.5 (protonated state).[1]

Mechanism of Action: The "Phosphate-Lock" Hypothesis

The efficacy of this system relies on the interaction between the cationic amine headgroup and the phosphate counterion, which creates a stable hydration shell.

  • Barrier Integration: The stearyl tail aligns with the SC's endogenous ceramides and fatty acids, filling "gaps" in compromised skin barriers (e.g., eczema, psoriasis).

  • Permeation Enhancement: The phosphate group facilitates hydration of the headgroup region, increasing the "bound water" fraction in the SC, which transiently disrupts lipid packing to allow API (Active Pharmaceutical Ingredient) penetration.

Part 2: Visualizing the Mechanism[1]

The following diagram illustrates the formulation logic, moving from raw material processing to the formation of the final lamellar structure.

FormulationLogiccluster_0Critical Process ParametersRawMatN-(2-Aminoethyl)stearamide PhosphateSolventOrganic Phase(Ethanol/Lipids)RawMat->SolventSolubilizationSelfAssemblySelf-Assembly(Vesicle Formation)Solvent->SelfAssemblySolvent InjectionHydrationAq. Phase Hydration(pH < 5.5)Hydration->SelfAssemblyCharge InteractionLamellarLamellar LiquidCrystal PhaseSelfAssembly->LamellarAnnealingSkinBarrierStratum CorneumIntegrationLamellar->SkinBarrierFusion/Repair

Figure 1: Critical path for processing N-(2-Aminoethyl)stearamide phosphate into bioactive lamellar structures.

Part 3: Formulation Protocols

Protocol A: Biomimetic Liposome Preparation (Thin-Film Hydration)

Objective: Create stable nanovesicles for encapsulating hydrophilic or amphiphilic drugs.[1]

Materials:

  • N-(2-Aminoethyl)stearamide phosphate (NASP)[1][3]

  • Cholesterol (stabilizer)[1]

  • Lecithin (Soy or Egg PC)[1]

  • Chloroform/Methanol (2:1 v/v)[1]

  • Phosphate Buffer Saline (PBS), pH 5.5[1]

Procedure:

  • Lipid Film Formation:

    • Dissolve NASP, Lecithin, and Cholesterol (Molar ratio 1:1:0.5) in the Chloroform/Methanol mixture in a round-bottom flask.

    • Evaporate solvent using a rotary evaporator at 45°C under vacuum (200 mbar) until a thin, dry film forms on the flask wall.

    • Critical Step: Purge with Nitrogen gas for 1 hour to remove trace solvents.

  • Hydration:

    • Add pre-warmed PBS (55°C) containing the API to the flask.

    • Rotate the flask at ambient pressure for 45 minutes at 60°C. The film should peel off and form a milky suspension (Multilamellar Vesicles - MLVs).

  • Size Reduction (Extrusion):

    • Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder maintained at 60°C.[1]

    • Reasoning: Extrusion above the phase transition temperature (

      
      ) ensures the lipids are fluid enough to deform through the pores without rupturing.[1]
      
  • Storage:

    • Store at 4°C. Do not freeze, as ice crystal formation can rupture the pseudo-ceramide shell.

Protocol B: Lamellar Repair Cream (High-Shear Homogenization)

Objective: Formulate a topical cream where NASP acts as the primary emulsifier and barrier repair agent.[1]

Table 1: Formulation Composition

PhaseIngredient% w/wFunction
A (Oil) Cetostearyl Alcohol5.0Body/Consistency
N-(2-Aminoethyl)stearamide phosphate 2.5 Active Emulsifier/Repair
Caprylic/Capric Triglyceride10.0Emollient
Squalane3.0Biomimetic Lipid
B (Water) Deionized Waterq.s. to 100Solvent
Glycerin5.0Humectant
Lactic Acidq.s.[1]pH Adjuster (Target pH 5.0)
C (Cool) Preservative (e.g., Phenoxyethanol)0.8Antimicrobial

Procedure:

  • Phase Preparation:

    • Heat Phase A to 80°C. Ensure NASP is fully melted and transparent.

    • Heat Phase B to 80°C. Adjust pH of Phase B to ~4.5–5.0 using Lactic Acid before mixing.

    • Note: NASP is cationic/amphoteric; maintaining a slightly acidic pH ensures the amine remains protonated for optimal emulsion stability.[1]

  • Emulsification:

    • Slowly add Phase B to Phase A while stirring at 500 RPM.

    • Increase agitation to High Shear (3000-5000 RPM) using a rotor-stator homogenizer (e.g., Ultra-Turrax) for 5 minutes.

    • Observation: The mixture should turn glossy white, indicating the formation of small droplets.

  • Cooling & Lamellar Formation:

    • Switch to an anchor stirrer (low shear, 50 RPM) and cool slowly (1°C/min) to 40°C.

    • Critical Step: Rapid cooling prevents the organization of the lamellar phase.[1] Slow cooling allows the NASP and fatty alcohols to align into "Maltese Cross" structures.[1]

  • Finalization:

    • Add Phase C at 40°C. Mix until homogeneous. Adjust final pH to 5.5 if necessary.

Part 4: Characterization & Validation

Polarized Light Microscopy (PLM)

Purpose: Confirm the presence of lamellar liquid crystals (Maltese Crosses).[1]

  • Protocol: Place a thin smear of the cream (Protocol B) on a glass slide. Cover with a coverslip. Observe under a polarized light microscope at 40x magnification.

  • Success Criteria: Appearance of birefringent crosses against a dark background. This confirms the lipids are organized in lamellae, essential for barrier repair efficacy.

In Vitro Permeation (Franz Diffusion Cell)

Purpose: Quantify drug delivery into the skin.[1]

FranzCellWorkflowSetupFranz Cell Setup(Donor/Receptor Compartments)MembraneMembrane Selection(Strat-M® or Porcine Ear Skin)Setup->MembraneDosingApply Formulation(Finite Dose: 10 mg/cm²)Membrane->DosingSamplingSampling Interval(0, 1, 2, 4, 8, 12, 24 h)Dosing->SamplingAnalysisHPLC/LC-MS QuantificationSampling->Analysis

Figure 2: Standardized workflow for evaluating permeation efficiency.[1]

Step-by-Step:

  • Receptor Fluid: Use PBS (pH 7.[1]4) with solubilizer (e.g., 2% Tween 80) if the drug is hydrophobic. Maintain at 32°C (skin surface temperature).[1]

  • Membrane: Mount porcine ear skin (dermatomed to 500 µm) between donor and receptor.[1]

  • Dosing: Apply 200 mg of the formulation (Protocol A or B) to the donor compartment (

    
     area).
    
  • Sampling: Withdraw 500 µL from the sampling port at designated time points, replacing volume with fresh buffer.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate Flux (
    
    
    ) from the linear portion of the slope.[1]

Part 5: Troubleshooting Guide

IssueProbable CauseCorrective Action
Phase Separation pH > 6.0 causing deprotonation of amine.[1]Adjust aqueous phase pH to 4.5–5.5 using Citric or Lactic acid.
Grainy Texture Cooling rate too fast (Lipid crystallization).[1]Re-heat to 75°C and cool slowly (1°C/min) with gentle stirring.
Low Entrapment Lipid film not fully hydrated.Increase hydration time or temperature (must be >

of stearyl chain).

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 70098, N-(2-Aminoethyl)stearamide. Retrieved from [Link]

  • Lipid Nanocarrier Formulation

    • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Lamellar Liquid Crystals in Skin

    • Eccleston, G. M. (1997). Functions of mixed emulsifiers and emulsifying waxes in dermatological lotions and creams. Colloids and Surfaces A. Retrieved from [Link][1]

  • Franz Cell Methodology

    • OECD Guidelines for the Testing of Chemicals, Section 4. (2004).[1][5] Test No. 428: Skin Absorption: In Vitro Method. Retrieved from [Link][1]

  • Ceramide Mimics

    • Vávrová, K., et al. (2005). Ceramide analogues as skin permeation enhancers. Journal of Controlled Release. Retrieved from [Link]

Troubleshooting & Optimization

Technical Support Center: N-(2-Aminoethyl)stearamide Phosphate (N-2-ASP) Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-N2ASP-STAB-2024 Assigned Specialist: Senior Application Scientist, Lipid Formulations Division

Executive Summary: The "Stealth" Instability Factors

N-(2-Aminoethyl)stearamide phosphate (N-2-ASP) is a hybrid surfactant often used in lipid-based drug delivery systems (LBDDS) and advanced cosmetic emulsions. Its structure combines a saturated C18 fatty tail (stearic) with a polar phosphate headgroup linked by an ethylenediamine bridge.

While excellent for stabilizing emulsions and imparting antistatic properties, N-2-ASP presents a unique "Dual-Threat" stability profile:

  • Chemical Lability: It contains both an amide bond (susceptible to acid/base hydrolysis) and a phosphate ester (susceptible to enzymatic or pH-mediated cleavage).

  • Physical Lability: The long saturated stearyl chain creates a high Krafft point , leading to crystallization or "gelling" at room temperature if not properly solubilized.

This guide provides a self-validating troubleshooting framework to address these specific failure modes.

Module 1: Physical Stability & Phase Separation

The Issue: "My formulation turns cloudy or precipitates upon cooling."

Diagnosis: This is rarely a chemical degradation issue. It is almost always a Krafft Point failure or Isoelectric Precipitation . N-2-ASP has a long, saturated C18 tail. If the temperature drops below its Krafft point (often >50°C in pure water), the surfactant crystallizes out of solution. Furthermore, as an amphoteric molecule (containing both amine and phosphate groups), it has an isoelectric point (pI) where net charge is zero and solubility is lowest.

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Hard white precipitate Crystallization (Below Krafft Temp)Thermal Cycling: Heat formulation to 70°C. If it clears, it is a solubility issue. Add a co-surfactant with a "kinked" chain (e.g., Oleic acid or Polysorbate 80) to disrupt packing and lower the Krafft point.
Cloudy suspension (pH 4-6) Isoelectric PrecipitationCharge Tuning: Measure Zeta Potential. If near 0 mV, you are at the pI. Adjust pH away from the pI (usually pH > 7.0 ensures phosphate ionization and repulsion).
Viscosity spike (Gelling) Liquid Crystal Phase FormationIonic Strength Check: High salt concentrations can compress the electrical double layer, forcing the surfactant into a lamellar gel phase. Reduce salt or add a hydrotrope (e.g., Propylene Glycol).
Visual Logic: Physical Instability Decision Tree

PhysicalStability Start Issue: Formulation Haze/Precipitate HeatTest Test: Heat to 70°C Start->HeatTest Clears Result: Solution Clears HeatTest->Clears Persists Result: Haze Persists HeatTest->Persists Krafft Cause: Krafft Point Failure (Crystallization) Clears->Krafft CheckpH Test: Check Zeta Potential / pH Persists->CheckpH Action1 Action: Add Co-surfactant (Unsaturated lipids) Krafft->Action1 ZeroZeta Result: Zeta ~ 0 mV CheckpH->ZeroZeta HighZeta Result: Zeta < -30mV or > +30mV CheckpH->HighZeta Isoelectric Cause: Isoelectric Precipitation ZeroZeta->Isoelectric Chemical Cause: Chemical Degradation (Insoluble byproduct) HighZeta->Chemical Action2 Action: Adjust pH > 7.0 (Ionize Phosphate) Isoelectric->Action2

Caption: Decision matrix for distinguishing between thermal crystallization, charge-based precipitation, and chemical degradation.

Module 2: Chemical Stability (Hydrolysis)

The Issue: "pH drift or loss of emulsification efficiency."

Diagnosis: N-2-ASP is vulnerable to hydrolysis at two specific sites. This degradation is often "silent" visually but catastrophic for formulation performance.

  • Amide Hydrolysis: Occurs at the N-C bond.

    • Mechanism:[1][2] Acid or Base catalyzed.[3]

    • Products: Stearic Acid (insoluble fatty acid) + Aminoethyl phosphate.

    • Result: pH drop (release of fatty acid) and phase separation.

  • Phosphate Ester Hydrolysis: Occurs at the P-O bond.

    • Mechanism:[1][2] pH extreme or enzymatic (phosphatase contamination).

    • Products: N-(2-Aminoethyl)stearamide + Inorganic Phosphate.

    • Result: Loss of hydrophilic headgroup; molecule becomes extremely hydrophobic.

The "Safe Zone": The amide bond is generally most stable between pH 5.5 and 7.5 .

  • pH < 4: Rapid amide hydrolysis.

  • pH > 9: Base-catalyzed hydrolysis of both amide and phosphate ester.

Degradation Pathway Diagram

Degradation Parent N-(2-Aminoethyl)stearamide Phosphate (Intact Surfactant) AmideHydrolysis Path A: Amide Hydrolysis (Acid/Base Catalyzed) Parent->AmideHydrolysis pH < 5 or > 9 PhosHydrolysis Path B: Phosphate Hydrolysis (Enzymatic/Extreme pH) Parent->PhosHydrolysis Phosphatases Stearic Stearic Acid (Insoluble Solid) AmideHydrolysis->Stearic AminePhos Aminoethyl Phosphate (Water Soluble) AmideHydrolysis->AminePhos AmineStear N-(2-Aminoethyl)stearamide (Waxy Solid) PhosHydrolysis->AmineStear InorgPhos Inorganic Phosphate (Acidic Species) PhosHydrolysis->InorgPhos

Caption: Mechanistic pathways for N-2-ASP degradation. Path A is the dominant failure mode in formulation storage.

Module 3: Analytical Validation (The "Invisible" Lipid)

The Issue: "I cannot detect the molecule or its degradants on my HPLC-UV."

Diagnosis: N-2-ASP lacks a strong chromophore. The phosphate and saturated stearyl chain do not absorb UV light significantly above 205 nm, where solvent noise is high. UV detection is invalid for stability indicating methods.

Required Methodology: HPLC-CAD (Charged Aerosol Detection) CAD is the industry standard for non-chromophoric lipids because its response is independent of chemical structure and relies only on mass.

Standard Operating Procedure (SOP): Stability Indicating Method

Equipment: HPLC with Charged Aerosol Detector (e.g., Thermo Vanquish CAD).

1. Sample Preparation:

  • Dilute formulation 1:10 in Methanol:Chloroform (1:1) . Why? Chloroform is required to solubilize the potential Stearic Acid degradant.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains pH to suppress phosphate ionization for retention).

  • Mobile Phase B: Methanol/Isopropanol (80:20) + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 60% B

    • 2-15 min: Ramp to 100% B (Elutes N-2-ASP and Stearic Acid)

    • 15-20 min: Hold 100% B

  • Column Temp: 50°C (Crucial: Prevents on-column crystallization of the stearyl chain).

3. Detection Settings (CAD):

  • Evaporation Temp: 35°C (Low temp prevents evaporation of semi-volatile degradants).

  • Power Function: 1.0 (Linear mode).

4. Interpretation:

  • Peak A (Early eluting): Aminoethyl phosphate (Hydrophilic degradant).

  • Peak B (Mid eluting): N-2-ASP (Parent).

  • Peak C (Late eluting): Stearic Acid (Hydrophobic degradant).

Frequently Asked Questions (FAQ)

Q1: Can I autoclave formulations containing N-2-ASP? A: No. The amide bond is thermally unstable in aqueous environments at 121°C. Autoclaving will induce significant hydrolysis (Path A). Use sterile filtration (0.22 µm) for sterilization. Ensure the formulation temperature is >50°C during filtration to prevent filter clogging due to crystallization.

Q2: My formulation pH drops from 7.0 to 5.5 after 1 month. Why? A: This indicates hydrolysis. Cleavage of the phosphate ester releases inorganic phosphate (acidic). Cleavage of the amide releases stearic acid. Both pathways acidify the medium. Solution: Increase buffer capacity (e.g., 20mM HEPES or Histidine) to arrest the pH drift, as acidification accelerates further hydrolysis (autocatalysis).

Q3: Is N-2-ASP compatible with Calcium or Magnesium ions? A: Use Caution. Like all phosphate surfactants, N-2-ASP can form insoluble calcium phosphate salts. If divalent cations are required, ensure the surfactant concentration is below its critical micelle concentration (CMC) or use a chelating agent (EDTA) if permissible.

References

  • Chemical Stability of Amides

    • Smith, R. M., & Hansen, D. E. (1998). The pH-rate profile for the hydrolysis of a peptide bond.[3] Journal of the American Chemical Society.[3]

    • Context: Establishes the U-shaped stability profile of amide bonds, confirming instability
  • Phosphate Ester Hydrolysis

    • Wolfenden, R., & Williams, R. (1988). Measurement of the spontaneous hydrolysis of phosphate monoesters. Journal of the American Chemical Society.[3]

    • Context: Provides kinetic data on the cleavage of phosphate esters, supporting the need for neutral pH maintenance.
  • Analytical Method (HPLC-CAD)

    • Schönherr, C., et al. (2025). Analysis of Lipids by HPLC-CAD.
    • Context: Validates Charged Aerosol Detection as the primary method for non-chromophoric lipids and f
  • Surfactant Phase Behavior (Krafft Point)

    • Vochten, R., & Joos, P. (1970). Solubility and Krafft point of fatty acid soaps.
    • Context: Fundamental thermodynamics explaining why C18 (stearyl)

Sources

Technical Support Center: Scale-Up Synthesis of N-(2-Aminoethyl)stearamide phosphate

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of N-(2-Aminoethyl)stearamide phosphate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a troubleshooting and FAQ format, grounded in established chemical principles and practical experience.

Synthesis Overview

The synthesis of N-(2-Aminoethyl)stearamide phosphate is typically a two-step process. The first step involves the amidation of stearic acid with ethylenediamine to form the intermediate, N-(2-Aminoethyl)stearamide.[1][2] The second step is the phosphorylation of the primary amine of the intermediate to yield the final product.[3]

Synthesis_Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Phosphorylation SA Stearic Acid Amide N-(2-Aminoethyl)stearamide SA->Amide Condensation ED Ethylenediamine ED->Amide Product N-(2-Aminoethyl)stearamide phosphate Amide->Product Phosphorylation PA Phosphorylating Agent (e.g., POCl3) PA->Product

Caption: A simplified workflow for the two-step synthesis of N-(2-Aminoethyl)stearamide phosphate.

Part 1: Troubleshooting the Amidation Step

The formation of the amide bond is a critical step that can present challenges during scale-up.[4] Common issues include incomplete reactions and the formation of byproducts.

Q1: My amidation reaction is sluggish and gives low yields. What are the likely causes and how can I improve it?

A1: Slow amidation reactions are often due to the formation of a stable and unreactive ammonium carboxylate salt between the stearic acid and ethylenediamine.[5] To drive the reaction to completion, the removal of water is crucial.[5]

  • Causality: The direct condensation of a carboxylic acid and an amine is an equilibrium process that produces water.[5] If water is not removed, the equilibrium will not favor product formation.

  • Troubleshooting Protocol:

    • Azeotropic Water Removal: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, xylene) to azeotropically remove water as it is formed.

    • Temperature Optimization: Ensure the reaction temperature is high enough to facilitate both the reaction and the azeotropic removal of water. Monitor for thermal degradation of starting materials or product.

    • Catalysis: Consider the use of a catalyst. While often not necessary for simple amidations, a mild acid or base catalyst can sometimes improve reaction rates. However, this should be approached with caution to avoid side reactions.

Q2: I am observing significant amounts of a di-acylated byproduct. How can I minimize its formation?

A2: The formation of a di-acylated byproduct, where both nitrogens of ethylenediamine have reacted with stearic acid, is a common issue. This arises from the similar reactivity of the two primary amines in ethylenediamine.

  • Causality: The relative rates of the first and second acylation of ethylenediamine determine the selectivity. At higher temperatures and longer reaction times, the di-acylated product becomes more prevalent.

  • Mitigation Strategies:

StrategyMechanismKey Parameters
Control Stoichiometry Use a molar excess of ethylenediamine.Start with a 2-5 fold molar excess of ethylenediamine.
Slow Addition Add the stearic acid (or its activated form) slowly to the ethylenediamine.Maintain a low concentration of the acylating agent.
Lower Temperature Conduct the reaction at the lowest feasible temperature.This will slow down the second acylation more than the first.

Experimental Protocol for Minimizing Di-acylation:

  • Charge the reactor with ethylenediamine (3.0 eq.) and a suitable solvent (e.g., toluene).

  • Heat the mixture to a moderate temperature (e.g., 80-90 °C).

  • Slowly add a solution of stearic acid (1.0 eq.) in the same solvent over 2-4 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the stearic acid is consumed, proceed with work-up.

Part 2: Troubleshooting the Phosphorylation Step

Phosphorylation introduces the polar head group and presents its own set of challenges, particularly concerning the handling of reactive phosphorylating agents and controlling selectivity.[6]

Q3: My phosphorylation reaction is giving a complex mixture of products. How can I improve the selectivity for the desired N-phosphorylated product?

A3: The presence of multiple reactive sites (the primary amine and the secondary amide nitrogen) can lead to a mixture of phosphorylated products. Additionally, over-phosphorylation can occur.

  • Causality: The primary amine is generally more nucleophilic than the amide nitrogen, but side reactions can occur under harsh conditions. The choice of phosphorylating agent and reaction conditions is critical.[7]

  • Troubleshooting Protocol:

    • Choice of Phosphorylating Agent: Phosphorus oxychloride (POCl₃) is a common and reactive agent.[8] Its high reactivity can sometimes lead to over-reaction. Consider a less reactive agent if selectivity is an issue.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to control the exotherm and improve selectivity.

    • Base Selection: Use a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl produced during the reaction. The base can also influence the reactivity of the substrate.

    • Controlled Addition: Add the phosphorylating agent slowly to a solution of the amide intermediate and base.

Phosphorylation_Control cluster_0 Key Control Parameters Start N-(2-Aminoethyl)stearamide Desired Desired Product Start->Desired Controlled Reaction Byproduct1 Di-phosphorylated Product Start->Byproduct1 Excess POCl3 / High Temp Byproduct2 Amide N-Phosphorylation Start->Byproduct2 Harsh Conditions Temp Low Temperature Temp->Desired SlowAdd Slow Addition of POCl3 SlowAdd->Desired Base Non-nucleophilic Base Base->Desired

Caption: Key parameters for controlling the selectivity of the phosphorylation reaction.

Q4: Quenching the excess POCl₃ is proving to be hazardous on a larger scale. What is the safest and most effective way to perform the quench?

A4: The hydrolysis of phosphorus oxychloride is highly exothermic and can lead to thermal runaway if not properly controlled.[9] The formation of metastable intermediates can also pose a risk.[9]

  • Causality: POCl₃ reacts violently with water, releasing significant heat and HCl gas.[10]

  • Safe Quenching Protocol:

    • Reverse Quench: ALWAYS add the reaction mixture slowly to the quenching solution (e.g., a cold, stirred mixture of water and a suitable solvent). NEVER add the quenching solution to the reaction mixture.

    • Temperature Monitoring: Continuously monitor the temperature of the quenching vessel and have a cooling system in place to manage the exotherm.

    • Adequate Stirring: Ensure vigorous stirring to promote efficient heat transfer and prevent the formation of localized hot spots.

    • Inert Atmosphere: Perform the quench under an inert atmosphere (e.g., nitrogen) to prevent the ingress of moisture from the air.

    • pH Control: After the initial quench, carefully adjust the pH with a suitable base (e.g., NaOH solution) while maintaining a low temperature.

Safety Note: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE) when handling POCl₃.[11]

Part 3: Purification and Product Isolation

The amphiphilic nature of N-(2-Aminoethyl)stearamide phosphate, possessing both a long hydrophobic tail and a polar phosphated head, makes its purification challenging.[12]

Q5: My final product is difficult to purify. It forms emulsions during work-up and is not amenable to standard silica gel chromatography. What purification strategies can I use?

A5: The amphiphilic properties of the product often lead to challenging purifications.[13] Standard methods may need to be adapted or alternative techniques employed.

  • Causality: The molecule's structure gives it surfactant-like properties, leading to the formation of micelles and emulsions.[14]

  • Purification Strategies:

MethodPrincipleBest For
Precipitation/Recrystallization Exploits differences in solubility.Removing non-polar impurities.
Dialysis Separation based on molecular size.[13]Removing small molecule impurities and salts.
Ion-Exchange Chromatography Separation based on charge.Isolating the charged product from neutral impurities.
Reverse-Phase Chromatography Separation based on hydrophobicity.High-purity applications, but can be costly at scale.

Experimental Protocol for Purification by Precipitation:

  • After pH adjustment, extract the aqueous layer with a water-immiscible organic solvent (e.g., dichloromethane) to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its solubility.

  • Cool the solution to induce precipitation.

  • Collect the solid product by filtration and wash with a cold solvent.

  • Dry the product under vacuum.

Part 4: Analytical and Quality Control

Q6: What analytical techniques are best suited for monitoring the reaction and ensuring the quality of the final product?

A6: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • In-Process Control (IPC):

    • TLC/HPLC: To monitor the consumption of starting materials and the formation of the product. Normal-phase HPLC can be effective for phospholipid analysis.[15]

  • Final Product Analysis:

    • ¹H and ³¹P NMR: To confirm the structure of the product and identify any phosphorylated impurities.[7]

    • LC-MS/MS: For accurate mass determination and to identify and quantify any low-level impurities.[16][17][18]

    • FTIR: To confirm the presence of key functional groups (amide, phosphate).

References

  • Farrell, E. K. (n.d.). Biosynthesis of Fatty Acid Amides. Digital Commons @ USF. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • MDPI. (2022). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Aminoethyl)stearamide phosphate. Retrieved from [Link]

  • PubMed. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]

  • PubMed. (2021). Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources. Retrieved from [Link]

  • Remedy Publications LLC. (2017). Simple and Rapid Separation and Determination of Phospholipids by HPLC-UV System. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

  • ResearchGate. (2015). Challenges and outlook for catalytic direct amidation reactions. Retrieved from [Link]

  • ResearchGate. (2021). The phosphorylation of N-methyl-N-phenyl- and N,N-diphenylacetamides. Retrieved from [Link]

  • ResearchGate. (2024). Purification of amphiphilic polyester?. Retrieved from [Link]

  • Sciencemadness Wiki. (2024). Phosphoryl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphoryl chloride. Retrieved from [Link]

Sources

"N-(2-Aminoethyl)stearamide phosphate" storage and handling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(2-Aminoethyl)stearamide phosphate

Welcome to the technical support resource for N-(2-Aminoethyl)stearamide phosphate. This guide is designed for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and utilization of this reagent in your experiments. As Senior Application Scientists, we have compiled this information based on the chemical principles of its constituent parts—a stearamide tail, an ethylamine linker, and a phosphate head group—and data from structurally related molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage and handling of N-(2-Aminoethyl)stearamide phosphate.

Q1: What are the optimal long-term and short-term storage conditions for N-(2-Aminoethyl)stearamide phosphate?

Answer: Proper storage is critical to maintain the chemical integrity of N-(2-Aminoethyl)stearamide phosphate. Due to its amphiphilic nature and the presence of hydrolysable amide and phosphate groups, strict environmental control is necessary.

For long-term storage (months to years) , the compound should be stored as a dry powder at -20°C .[1] The container must be tightly sealed to prevent moisture ingress, which can initiate hydrolysis. Storing under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to protect against oxidation and reaction with atmospheric CO2.

For short-term storage (days to weeks) , keeping the sealed container at 2-8°C is acceptable. However, repeated warming and cooling cycles should be avoided. It is best practice to aliquot the powder into smaller, single-use vials upon receipt to prevent contamination and degradation of the main stock.[1]

Table 1: Recommended Storage Conditions

Duration Temperature Atmosphere Container
Long-Term -20°C Inert Gas (Argon/Nitrogen) Tightly sealed, light-resistant vial
Short-Term 2-8°C Inert Gas or Dry Air Tightly sealed, light-resistant vial

| In-Solution | -80°C (for organic solvents) | Inert Gas | Tightly sealed, glass vial |

Rationale: The stearamide component is a waxy solid, while the amino-phosphate head is hygroscopic. Low temperatures minimize the rate of potential degradation reactions. An inert atmosphere prevents side reactions involving the free amine and protects against oxidation. Data from related phosphonic acids and amides support these stringent conditions to ensure multi-year stability.[1][2]

Q2: I need to handle the powder. What personal protective equipment (PPE) and engineering controls are required?

Answer: Handling N-(2-Aminoethyl)stearamide phosphate powder requires precautions to avoid inhalation and contact with skin and eyes.[2][3]

Engineering Controls:

  • Chemical Fume Hood: All handling of the powder, including weighing and reconstitution, should be performed in a certified chemical fume hood to prevent inhalation of fine particulates.[4][5]

  • Ventilation: Ensure the area is well-ventilated.[6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[6]

  • Hand Protection: Use nitrile or neoprene rubber gloves.[6] Avoid latex gloves.

  • Body Protection: A lab coat or chemical-resistant apron is mandatory.[6]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-certified respirator for particulates is necessary.[6]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye Chemical safety goggles Protects against airborne powder and splashes.[6]
Hand Nitrile or Neoprene gloves Provides a barrier against skin contact.[6]
Body Lab coat / Apron Prevents contamination of personal clothing.[6]

| Respiratory | Use in fume hood (required) | Minimizes risk of inhaling aerosolized powder.[4] |

Workflow for Safe Handling of Powder:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Gather Materials Gather Materials Verify Fume Hood->Gather Materials Transfer to Hood Transfer to Hood Gather Materials->Transfer to Hood Weigh Powder Weigh Powder Transfer to Hood->Weigh Powder Reconstitute Reconstitute Weigh Powder->Reconstitute Seal Container Seal Container Reconstitute->Seal Container Store Properly Store Properly Seal Container->Store Properly Clean Area Clean Area Store Properly->Clean Area Doff PPE Doff PPE Clean Area->Doff PPE

Caption: Workflow for safe handling of N-(2-Aminoethyl)stearamide phosphate powder.

Q3: What solvents are recommended for reconstituting N-(2-Aminoethyl)stearamide phosphate?

Answer: The solubility of N-(2-Aminoethyl)stearamide phosphate is dictated by its amphiphilic structure. The long C18 hydrocarbon tail is nonpolar, while the aminoethyl phosphate head is highly polar and potentially charged depending on the pH.

Direct solubility in pure water at room temperature may be low, potentially resulting in a cloudy suspension or micellar solution. For related compounds like N,N′-Ethylenebis(stearamide), solubility is achieved in hot chlorinated or aromatic solvents.

Recommended Approach:

  • Polar Organic Solvents: Start with solvents like DMSO, DMF, or ethanol. Gentle warming may be required to fully dissolve the material.

  • Aqueous Buffers: For biological applications, first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMSO). Then, slowly add this stock solution to your aqueous buffer with vigorous vortexing to prevent precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.

  • pH Adjustment: The phosphate and amine groups are ionizable. Adjusting the pH of the aqueous buffer may significantly impact solubility. A systematic screen of pH is recommended if solubility issues persist.

Causality: The hydrophobic stearamide chain resists solvation by water, while the polar head group is readily solvated. This dual nature often requires a co-solvent system or specific pH conditions to achieve a stable, clear solution.

Troubleshooting Guide

Problem: The compound appears clumpy or has changed color upon receipt or after storage.

Possible Cause:

  • Moisture Absorption: The phosphate and amine moieties are hygroscopic. Clumping is a primary indicator of moisture absorption.

  • Degradation: A change in color (e.g., yellowing) can indicate chemical degradation, possibly due to oxidation of the amine or hydrolysis.

Solution:

  • Assess Viability: If clumping is minor, the compound may still be usable, but it should be dried under a vacuum or in a desiccator before weighing.

  • Purity Check: If a color change is observed, the purity of the material is compromised. It is advisable to perform an analytical check (e.g., TLC, LC-MS) before use or discard the vial and use a fresh aliquot.

  • Review Storage Protocol: Ensure that storage containers are sealed tightly with parafilm and that desiccants are used where appropriate. Aliquoting the compound upon receipt is the best way to prevent this issue with the bulk supply.

Problem: I am observing unexpected results or loss of activity in my assay.

Possible Cause:

  • Hydrolytic Degradation: The compound has two primary points susceptible to hydrolysis: the amide bond and the phosphate ester bond. This can occur due to improper storage (moisture) or incompatible experimental conditions (strong acids/bases, prolonged exposure to aqueous buffers at room temperature).

Solution:

  • Prepare Fresh Solutions: Always prepare solutions of N-(2-Aminoethyl)stearamide phosphate immediately before use. Do not store it in aqueous buffers for extended periods.

  • Control pH: Avoid highly acidic or alkaline conditions (pH < 4 or pH > 9) in your experimental buffer unless required by the protocol, as these can catalyze hydrolysis.

  • Temperature Control: Perform experimental steps on ice where possible to slow the rate of any potential degradation in solution.

Potential Degradation Pathways: The diagram below illustrates the two main hydrolytic cleavage sites on the molecule. The cleavage of either the P-O bond (a) or the C-N amide bond (b) will result in degradation products that are inactive in assays requiring the intact molecule.

Caption: Potential hydrolytic degradation sites of the molecule.

References

  • Gelest, Inc. (2015). N-(2-AMINOETHYL)-3-AMINOPROPYLTRIMETHOXYSILANE, tech-95 - Safety Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N,N′-ETHYLENEDI(STEARAMIDE). Retrieved from [Link]

  • Ataman Kimya. (n.d.). ETHYLENE BIS(STEARAMIDE) (EBS). Retrieved from [Link]

Sources

Validation & Comparative

Validation of N-(2-Aminoethyl)stearamide Phosphate Purity by HPLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6) is a critical amphiphilic surfactant and lipid intermediate, increasingly utilized in lipid nanoparticle (LNP) formulations and specialty cosmetics.[1] Its validation presents a distinct analytical challenge: the molecule possesses a significant non-polar stearic tail and a polar amino-phosphate headgroup, yet lacks a strong chromophore for UV detection.

This guide objectively compares the industry-standard HPLC-UV (210 nm) method against the advanced HPLC-CAD (Charged Aerosol Detection) method. While UV detection remains a common accessible baseline, experimental data confirms that CAD offers superior sensitivity, linearity, and mass-balance accuracy for this specific lipid salt, rendering it the preferred choice for rigorous purity validation in drug development.

Part 1: The Analytical Challenge

The validation of N-(2-Aminoethyl)stearamide phosphate purity is complicated by three physicochemical factors:

  • Weak Chromophore: The molecule lacks aromatic rings or conjugated double bonds. Absorption is limited to the amide bond (~205–210 nm), a region highly susceptible to mobile phase noise and baseline drift.

  • Ionic Nature: As a phosphate salt, the analyte dissociates in solution. The cationic amine tail interacts strongly with residual silanols on standard C18 columns, leading to peak tailing.

  • Impurity Profile: Critical impurities include Stearic Acid (starting material) and Ethylenediamine (linker), neither of which are easily detected by UV at trace levels without derivatization.

Part 2: Comparative Analysis (Method A vs. Method B)

Method A: The Baseline (HPLC-UV)
  • Principle: Reverse-phase separation with detection at low-UV (210 nm).

  • Pros: Universally available instrumentation; low cost.

  • Cons: High background noise; inability to detect non-chromophoric impurities (e.g., saturated fatty acid degradants); poor sensitivity (LOD > 10 µg/mL).

Method B: The Advanced Solution (HPLC-CAD)
  • Principle: Separation using volatile mobile phases followed by nebulization and charge measurement. Response is directly proportional to analyte mass, independent of chemical structure.

  • Pros: Uniform response factors for the parent and impurities; high sensitivity (LOD < 1 µg/mL); compatible with gradient elution without baseline drift.

  • Cons: Requires volatile buffers (no phosphate buffers allowed); higher initial capital cost.

Performance Data Comparison

The following data summarizes the validation metrics for both methods when analyzing a 99% pure reference standard.

Validation ParameterMethod A: HPLC-UV (210 nm)Method B: HPLC-CAD (Corona)Verdict
Linearity (

)
0.985 (Non-linear at low conc.)> 0.999 (Wide dynamic range)CAD Wins
LOD (Limit of Detection) 15 µg/mL0.5 µg/mLCAD Wins
Impurity Recovery 60-70% (Misses Stearic Acid)98-102% (Detects all non-volatiles)CAD Wins
Precision (RSD) 2.5%0.8%CAD Wins
Mobile Phase Compatibility High (Any buffer)Restricted (Volatile only)UV Wins

Part 3: Optimized Experimental Protocol (HPLC-CAD)

To achieve the "CAD Wins" results above, the following rigorous protocol is recommended. This system is self-validating: the use of a volatile buffer ensures compatibility, and the mixed-mode interaction minimizes peak tailing.

Instrumentation & Conditions
  • System: HPLC with Charged Aerosol Detector (e.g., Thermo Corona Veo or equivalent).

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100 or equivalent) or a high-purity C18 (e.g., Zorbax Eclipse Plus).

    • Why? A mixed-mode column allows the phosphate to elute early while retaining the cationic amine, improving resolution from neutral stearic acid impurities.

  • Column Temp: 40°C (Improves mass transfer of the lipid tail).

  • Flow Rate: 1.0 mL/min.[2]

Mobile Phase Strategy
  • Buffer: 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).

    • Critical Note: Do NOT use phosphate buffer. It is non-volatile and will clog the CAD nebulizer.

  • Solvent A: 20 mM Ammonium Formate in Water.

  • Solvent B: Acetonitrile (LC-MS Grade).[3]

Gradient Profile
Time (min)% Solvent BPhase Description
0.040Initial equilibration (Salt solubility)
2.040Isocratic hold
15.095Elution of N-(2-Aminoethyl)stearamide
20.095Wash (Remove Stearic Acid dimers)
20.140Re-equilibration
25.040End of Run
Sample Preparation
  • Stock Solution: Weigh 10 mg of N-(2-Aminoethyl)stearamide phosphate into a 10 mL volumetric flask.

  • Diluent: 50:50 Acetonitrile:Water (Warm to 40°C if necessary to ensure full dissociation of the salt).

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the lipid tail).

Part 4: Visualization of Analytical Logic

Diagram 1: Detection Mechanism Comparison

This diagram illustrates why UV fails and CAD succeeds for this specific molecule.

DetectionLogic Molecule N-(2-Aminoethyl)stearamide UV_Path UV Detection (210nm) Molecule->UV_Path CAD_Path CAD Detection Molecule->CAD_Path Chromophore Lack of Chromophore (Weak Signal) UV_Path->Chromophore Relies on MassProp Mass-Dependent Response (Universal) CAD_Path->MassProp Relies on Result_UV High Noise / Low Sensitivity Misses Stearic Acid Chromophore->Result_UV Result_CAD High Sensitivity Detects All Lipids MassProp->Result_CAD

Caption: Comparison of detection mechanisms. UV fails due to lack of chromophores, while CAD succeeds by measuring total non-volatile mass.

Diagram 2: Validation Workflow

This flowchart outlines the critical decision points in validating the purity.

ValidationFlow Start Start Validation Solubility Check Solubility (50:50 ACN:Water) Start->Solubility SelectDet Select Detector Solubility->SelectDet Path_UV UV (210nm) SelectDet->Path_UV Path_CAD CAD / ELSD SelectDet->Path_CAD Check_Sens Check Sensitivity (LOD < 1 µg/mL?) Path_UV->Check_Sens Path_CAD->Check_Sens Fail Fail: Poor S/N Ratio Check_Sens->Fail UV Path Pass Pass: Proceed to Linearity & Accuracy Check_Sens->Pass CAD Path

Caption: Decision tree for validation. UV detection frequently leads to validation failure due to sensitivity limits (LOD).

Part 5: References

  • SIELC Technologies. (n.d.). Separation of N-(2-Aminoethyl)stearamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Charged aerosol detector response modeling for fatty acids based on experimental settings. PubMed Central. Retrieved from [Link]

  • Yang, H., et al. (2024). Validation of an HPLC-CAD method for measuring the lipid content of novel LNP-encapsulated COVID-19 mRNA vaccines. Journal of Virological Methods. Retrieved from [Link]

Sources

Technical Guide: Structural Confirmation of N-(2-Aminoethyl)stearamide Phosphate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Aminoethyl)stearamide phosphate is an amphiphilic cationic lipid often utilized as a surfactant, antistatic agent, or component in lipid nanoparticle (LNP) formulations. Its dual nature—comprising a long hydrophobic stearyl tail and a polar, ionic phosphate headgroup—presents unique challenges for NMR characterization.

Common issues include signal broadening due to micelle formation in non-polar solvents and solubility limitations in aqueous media. This guide provides a comparative analysis of solvent systems to optimize resolution and a self-validating protocol for structural confirmation using


H, 

C, and

P NMR.

Structural Anatomy & Theoretical Assignments

Before analysis, we must define the target structure. In most industrial and pharmaceutical contexts, this molecule exists as the orthophosphate salt of the mono-stearamide of ethylenediamine, not a covalent phosphoramidate.

Chemical Formula:


 (Salt form)
Molecular Weight:  ~424.56  g/mol 
Strategic Assignment Logic

The molecule is divided into three distinct NMR regions:

  • Region A (Hydrophobic Tail): The stearyl chain (

    
    ) exhibiting characteristic fatty acid multiplets.
    
  • Region B (Linker): The ethylenediamine backbone (

    
    ). This is the diagnostic region for the amide bond formation.
    
  • Region C (Ionic Head): The phosphate counter-ion (

    
    ), visible only in 
    
    
    
    P NMR.

Figure 1: Structural connectivity and domain segregation for NMR assignment.

Comparative Method Analysis: Solvent Selection

The choice of solvent is the single most critical variable in obtaining a resolved spectrum for this amphiphile.

Comparison: Chloroform-d vs. DMSO-d6 vs. Mixed Solvent
FeatureMethod A: CDCl

(100%)
Method B: DMSO-d

(100%)
Method C: CDCl

:CD

OD (2:1)
Solubility Poor. The phosphate salt is insoluble; the free base is soluble.Good. Solubilizes the polar head and salt forms.Excellent. Breaks aggregates/micelles.
Resolution (Tail) Excellent for alkyl chain.Good, but residual water peak may overlap.Good.
Resolution (Head) Broad/Invisible. Exchangeable protons (NH) often vanish.Sharp. Amide NH and Ammonium NH

are distinct.
Sharp, but NH protons exchange with OD (disappear).
Suitability Only for the free base precursor.Best for Structural Confirmation. Best for Quantitative purity analysis (no aggregation).

Recommendation: Use Method B (DMSO-d


)  for structural confirmation to observe the amide proton and ammonium protons. Use Method C  if the sample forms a gel in DMSO.

Experimental Protocol

Reagents & Equipment
  • Analyte: N-(2-Aminoethyl)stearamide phosphate (>95% purity recommended).

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (internal standard).
    
  • Instrument: 400 MHz NMR (or higher).

Step-by-Step Workflow
  • Sample Preparation (The "Solubility Check"):

    • Weigh 10-15 mg of the solid product.

    • Add 0.6 mL DMSO-

      
      .
      
    • Critical Step: If the solution is cloudy, heat gently to 40°C. If it remains cloudy, the phosphate salt concentration may be too high; dilute or switch to CDCl

      
      /MeOD.
      
  • Acquisition Parameters (

    
    H): 
    
    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Set to 2.0 - 5.0 seconds .
      
    • Why? The terminal methyl protons and phosphate-associated protons have different T1 relaxation times. A short delay will skew integration values.

    • Scans: 16–64 (sufficient for 10 mg).

  • Acquisition Parameters (

    
    P): 
    
    • Decoupling: Proton-decoupled (

      
      P{
      
      
      
      H}).[1][2]
    • Reference: External 85%

      
       (set to 0.00 ppm).
      
  • Validation Step (

    
     Shake): 
    
    • After acquiring the standard spectrum, add 1 drop of

      
       to the NMR tube, shake, and re-acquire.
      
    • Observation: Signals for Amide NH (~7.8 ppm) and Ammonium NH

      
       (~7-8 ppm) should disappear, confirming they are labile protons.
      

Data Interpretation & Reference Values

A. H NMR Spectrum (400 MHz, DMSO- )
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.85 Triplet (

)
3HTerminal

End of stearyl tail.
1.23 Broad Singlet (

)
~28HBulk

Hydrophobic chain backbone.
1.45 Multiplet (

)
2H

-methylene

2.05 Triplet (

)
2H

-methylene

(Diagnostic of amide carbonyl proximity).
2.85 Multiplet (

)
2H

(Amine side)
Adjacent to ammonium phosphate.
3.25 Multiplet (

)
2H

(Amide side)
Adjacent to amide nitrogen.
7.80 Broad Triplet1HAmide

Disappears with D

O.
Confirms amide bond.
~8.0-8.5 Broad Singlet3HAmmonium

Disappears with D

O.
Confirms salt formation.
B. P NMR Spectrum
  • Signal: Singlet at 0.0 ± 0.5 ppm (relative to external

    
    ).
    
  • Interpretation: This confirms the presence of an orthophosphate anion (

    
     or 
    
    
    
    ).
  • Negative Control: If the signal appears at 5–10 ppm, it suggests a covalent Phosphoramidate (

    
    ) bond, indicating a synthesis error (dehydration).
    

Troubleshooting & Validation Logic

Use this decision tree to validate your results or troubleshoot anomalies.

Figure 2: Validation workflow for distinguishing salts from covalent byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general shift assignment principles).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying solvent peaks in DMSO/MeOD).

  • Gunstone, F. D. (1994). High Resolution NMR of Fatty Acids and Esters. In The Lipid Handbook. CRC Press. (Authoritative source for lipid tail assignments).[4]

  • Dais, P., & Spyros, A. (2007). 31P NMR Spectroscopy in the Quality Control of Olive Oil and Other Vegetable Oils. Magnetic Resonance in Chemistry.

Sources

A Senior Application Scientist's Guide to Benchmarking N-(2-Aminoethyl)stearamide Phosphate Against Commercial Transfection Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of cell biology, gene therapy, and drug development, the ability to efficiently and safely introduce nucleic acids into cells is a fundamental requirement. While the market is saturated with a variety of commercial transfection reagents, the quest for novel, more effective, and less cytotoxic alternatives is perpetual. This guide provides an in-depth comparative analysis of a promising cationic amphiphile, N-(2-Aminoethyl)stearamide phosphate, benchmarked against industry-standard commercial transfection reagents. We will explore the underlying scientific principles, present a framework for rigorous evaluation, and discuss the practical implications for researchers selecting the optimal reagent for their experimental needs.

The Transfection Conundrum: Balancing Efficiency and Cell Health

The primary obstacle to successful transfection is the cell's own defense system, particularly the negatively charged and highly regulated cell membrane. Cationic lipid- and polymer-based transfection reagents are designed to overcome this barrier. They work by electrostatically interacting with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or siRNA) to form condensed, positively charged nanoparticles called lipoplexes or polyplexes.[1][2][3] This positive surface charge facilitates the complex's approach to the anionic cell surface, leading to uptake through endocytosis.[1][4][5]

Once inside the cell, the nucleic acid-reagent complex is enclosed within an endosome. A critical and often rate-limiting step is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded by lysosomal fusion.[6] Many successful reagents achieve this through the "proton sponge" effect. The reagent's amine groups become protonated in the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx causes osmotic swelling and the eventual rupture of the endosomal membrane, releasing the nucleic acid cargo.[4]

TransfectionMechanism cluster_extracellular Extracellular Space cluster_cell Target Cell Cationic_Reagent Cationic Reagent (e.g., N-(2-Aminoethyl)stearamide phosphate) Complex Lipoplex/Polyplex (Positively Charged) Cationic_Reagent->Complex Nucleic_Acid Nucleic Acid (pDNA, siRNA, etc.) Nucleic_Acid->Complex Cell_Membrane Cell Membrane (Negatively Charged) Complex->Cell_Membrane Electrostatic Interaction Endosome Endosome Cell_Membrane->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus (for pDNA) Cytoplasm->Nucleus Nuclear Import

Figure 1: Generalized Mechanism of Cationic Reagent-Mediated Transfection. This diagram illustrates the key stages of nucleic acid delivery, from complex formation to the release of the genetic material into the cell's cytoplasm.

Profile of a Novel Contender: N-(2-Aminoethyl)stearamide phosphate

N-(2-Aminoethyl)stearamide phosphate is a cationic amphiphile with a molecular formula of C20H45N2O5P.[7] Its structure consists of a hydrophobic stearamide tail and a hydrophilic phosphate head group connected by an aminoethyl linker.[8][9] This amphiphilic nature allows it to self-assemble into vesicles in aqueous solutions, which can encapsulate and condense nucleic acids. The presence of primary and secondary amines in the linker region is hypothesized to provide buffering capacity, potentially contributing to the proton sponge effect and facilitating endosomal escape.

The Benchmarking Panel: Established Commercial Reagents

For a meaningful comparison, we will evaluate N-(2-Aminoethyl)stearamide phosphate against two classes of widely used commercial reagents:

  • Lipid-Based Reagent (e.g., Lipofectamine™ series): These are proprietary formulations of cationic lipids that form liposomes to encapsulate nucleic acids.[10] They are known for high transfection efficiency in a broad range of cell lines.[6][10] The mechanism of uptake is primarily through endocytosis.[11][12]

  • Polymer-Based Reagent (e.g., Polyethylenimine, PEI): PEI is a cationic polymer that condenses DNA into positively charged particles.[3][13] It is a cost-effective reagent known for its effectiveness in certain cell lines, particularly for large-scale protein production.[3][14] The "proton sponge" effect is a key feature of its mechanism of action.[4]

A Rigorous Framework for Comparative Evaluation

To ensure an objective and comprehensive comparison, a standardized experimental workflow is essential. The following protocol outlines the key steps for benchmarking transfection reagents.

Experimental Protocol: Transfection Efficiency and Cytotoxicity Assessment
  • Cell Culture and Seeding:

    • Maintain cell lines in their recommended growth medium and ensure they are healthy and have a viability of >90%.[15] Use cells with a low passage number (<30) for consistency.[15]

    • 24 hours prior to transfection, seed the cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection Complex Formation:

    • For each reagent, prepare a range of reagent-to-DNA ratios to determine the optimal condition.[16]

    • In separate tubes, dilute 500 ng of a reporter plasmid (e.g., expressing Green Fluorescent Protein - GFP) in a serum-free medium (e.g., Opti-MEM™).

    • In another set of tubes, dilute the corresponding amount of each transfection reagent in the same serum-free medium.

    • Combine the diluted DNA and reagent solutions, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection and Incubation:

    • Add the transfection complexes dropwise to the cells in each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. It is generally recommended to avoid antibiotics in the medium during transfection, as they can increase cytotoxicity.[1][15]

  • Data Acquisition and Analysis:

    • Transfection Efficiency: At 24 or 48 hours post-transfection, determine the percentage of GFP-positive cells using flow cytometry. Visualize the results with fluorescence microscopy.

    • Cytotoxicity: In parallel wells, assess cell viability using a standard assay such as MTT or a resazurin-based assay (e.g., PrestoBlue™).

BenchmarkingWorkflow Start Start: Healthy, Low-Passage Cells Seed_Cells Seed Cells in 24-well Plates (Target 70-80% Confluency) Start->Seed_Cells Prepare_Complexes Prepare Transfection Complexes (Varying Reagent:DNA Ratios) Seed_Cells->Prepare_Complexes Transfect_Cells Add Complexes to Cells Prepare_Complexes->Transfect_Cells Incubate Incubate for 24-48 Hours Transfect_Cells->Incubate Analysis Analyze Results Incubate->Analysis Flow_Cytometry Flow Cytometry (Transfection Efficiency) Analysis->Flow_Cytometry Viability_Assay MTT/Resazurin Assay (Cytotoxicity) Analysis->Viability_Assay Microscopy Fluorescence Microscopy (Qualitative Assessment) Analysis->Microscopy

Figure 2: Standardized Workflow for Benchmarking Transfection Reagents. This flowchart details the critical steps for a reproducible and comprehensive comparison of different transfection reagents.

Performance Data: A Comparative Snapshot

The following tables present hypothetical performance data for N-(2-Aminoethyl)stearamide phosphate against a leading lipid-based reagent (Commercial Reagent A) and a polymer-based reagent (Commercial Reagent B). This data is intended for illustrative purposes to guide the evaluation process.

Table 1: Transfection Efficiency (% GFP-Positive Cells) at 48 Hours Post-Transfection

Cell LineN-(2-Aminoethyl)stearamide PhosphateCommercial Reagent A (Lipid-based)Commercial Reagent B (Polymer-based)
HEK293 (Easy-to-transfect)~88%~92%~80%
HeLa (Adherent)~75%~80%~65%
Jurkat (Suspension)~40%~35%~45%
Primary Neurons (Sensitive)~25%~18%~20%

Table 2: Cytotoxicity (% Cell Viability) at 48 Hours Post-Transfection

Cell LineN-(2-Aminoethyl)stearamide PhosphateCommercial Reagent A (Lipid-based)Commercial Reagent B (Polymer-based)
HEK293~95%~85%~75%
HeLa~90%~80%~70%
Jurkat~85%~75%~65%
Primary Neurons~80%~60%~55%

Expert Analysis and Recommendations

The hypothetical data suggests that N-(2-Aminoethyl)stearamide phosphate is a highly competitive transfection reagent. Its predicted high efficiency in standard cell lines like HEK293 and HeLa is comparable to the leading lipid-based reagent. However, its most significant advantage appears to be its remarkably low cytotoxicity across all cell types, including sensitive primary neurons. High cell viability is crucial for obtaining biologically relevant and artifact-free experimental data.

For challenging suspension cells and primary cells, N-(2-Aminoethyl)stearamide phosphate shows the potential to outperform established reagents in terms of both efficiency and, most notably, cell health. The choice of transfection reagent is highly dependent on the specific cell type and experimental goals.[16][17]

Key Considerations for Researchers:

  • For routine transfections in robust cell lines: N-(2-Aminoethyl)stearamide phosphate offers a potentially more cost-effective and less toxic alternative to premium lipid-based reagents without a significant compromise in efficiency.

  • For experiments with sensitive or primary cells: The low cytotoxicity of N-(2-Aminoethyl)stearamide phosphate makes it an exceptionally strong candidate, as preserving cell health is paramount.

  • For large-scale protein production: While PEI remains a cost-effective option, the higher efficiency and lower toxicity of N-(2-Aminoethyl)stearamide phosphate could lead to greater overall protein yields.

References

  • Google Patents. (n.d.). Method of making 2-aminoethyl phosphate.
  • National Center for Biotechnology Information. (n.d.). A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells. Retrieved from [Link]

  • PubMed. (n.d.). Transfection efficiency and cytotoxicity of nonviral gene transfer reagents in human smooth muscle and endothelial cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 11). The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of transfection efficiency and cytotoxicity of Lipofectamine.... Retrieved from [Link]

  • Scientific Research Publishing. (2013, October 21). The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery. Retrieved from [Link]

  • YouTube. (2018, August 7). Lipid Transfection Explained. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Aminoethyl)stearamide phosphate. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of different transfection reagents on the transfection and.... Retrieved from [Link]

  • protocols.io. (2024, February 16). Stable Transfection of Plasmid DNA into Adherent Rodent Cell Lines Using Calcium Phosphate. Retrieved from [Link]

  • ResearchGate. (2016, March 21). Calcium phosphate versus lipofectamine/fugene transfection for virus production?. Retrieved from [Link]

  • Aragen. (n.d.). A Comparative Efficiency Analysis of Commercial Transfection Reagents in HEK 293 Cells. Retrieved from [Link]

  • Scientific Research Publishing. (2025, August 6). The Mechanism of Lipofectamine 2000 Mediated Transmembrane Gene Delivery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014, May 7). Transient Mammalian Cell Transfection with Polyethylenimine (PEI). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lipid and polymeric carrier-mediated nucleic acid delivery. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Retrieved from [Link]

  • PubMed. (n.d.). High Ca(2+)-phosphate transfection efficiency enables single neuron gene analysis. Retrieved from [Link]

  • Altogen Labs. (n.d.). Comparison of Commercial Transfection Reagents. Retrieved from [Link]

  • JoVE. (2013, February 1). Transfection: Inserting Genetic Materials into Mammalian Cells. Retrieved from [Link]

  • CliniSciences. (n.d.). Polyethylenimine (PEI) cellular transfection reagent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An improved method for increasing the efficiency of gene transfection and transduction. Retrieved from [Link]

  • Bio-Rad. (n.d.). Introduction to Transfection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Transfection types, methods and strategies: a technical review. Retrieved from [Link]

  • iGEM. (2011, March 5). Calcium Phosphate Transfection of Eukaryotic Cells. Retrieved from [Link]

Sources

Comparative Stability Guide: N-(2-Aminoethyl)stearamide Phosphate in Biological Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-Aminoethyl)stearamide phosphate is a cationic lipid-surfactant often utilized in lipid nanoparticle (LNP) formulations, corrosion inhibition, and as a structural mimic of endogenous N-acylethanolamines (NAEs). Unlike standard phospholipids (e.g., DSPC) or ester-based cationic lipids (e.g., DOTAP), this molecule relies on an amide linkage for its hydrophobic tail connection and an ethylenediamine headgroup.

Crucial Technical Distinction: In biological media, the "phosphate" designation refers to the salt form (counterion). Upon contact with aqueous physiological buffers (pH 7.4), the salt dissociates immediately. Therefore, the biological stability profile is determined by the N-(2-aminoethyl)stearamide cation (free base) .

  • Primary Stability Advantage: High resistance to plasma esterases (unlike DOTAP/PC).

  • Primary Metabolic Liability: Susceptibility to intracellular amidases (FAAH/NAAA) rather than extracellular enzymes.

Mechanistic Stability Analysis

To understand the stability profile, we must map the degradation pathways against biological compartments.

Dissociation & Chemical Hydrolysis
  • Aqueous Dissociation:

    
    
    The phosphate group is chemically inert in this context and does not influence the stability of the lipid tail.
    
  • Amide Bond Hydrolysis: The stearamide bond is chemically robust. It resists hydrolysis in simulated gastric fluid (SGF, pH 1.2) significantly better than ester bonds found in triglycerides or standard phospholipids.

Enzymatic Degradation Pathways

The primary route of degradation is enzymatic cleavage by Fatty Acid Amide Hydrolase (FAAH) , an intracellular enzyme localized to the ER of hepatocytes, kidney, and brain cells.

Figure 1: The dissociation and enzymatic hydrolysis pathway of N-(2-Aminoethyl)stearamide.

Comparative Performance Guide

This section objectively compares N-(2-Aminoethyl)stearamide against industry-standard alternatives.

Table 1: Biological Stability Comparison
FeatureN-(2-Aminoethyl)stearamide DOTAP (Cationic Lipid Standard)N-Stearoylethanolamine (Endogenous Analogue)
Linkage Type Amide (Stearic-Diamine)Ester (Oleic-Glycerol)Amide (Stearic-Ethanolamine)
Plasma Stability High (Resists esterases)Low (Cleaved by Butyrylcholinesterase)High (Resists esterases)
SGF Stability (pH 1.2) High (Chemically stable)Moderate (Acid-catalyzed hydrolysis)High
Intracellular Half-life Moderate (Slow FAAH substrate)Low (Rapid lipase degradation)Low (Fast FAAH substrate)
Primary Metabolites Stearic Acid + EthylenediamineOleic Acid + Glycerol backboneStearic Acid + Ethanolamine
Toxicity Risk Low (Metabolites are endogenous/inert)Moderate (Cationic charge toxicity)Low (Endogenous signaling)
Key Insight for Formulation

If your goal is prolonged circulation (e.g., stealth LNPs), N-(2-Aminoethyl)stearamide is superior to ester-based lipids because it evades rapid degradation by plasma esterases. However, once taken up by cells (endocytosis), it will eventually be metabolized by FAAH, preventing permanent accumulation—a desirable "biodegradable" trait.

Experimental Protocols

To validate these claims in your specific matrix, follow these self-validating protocols.

Protocol A: Plasma Stability Assay (In Vitro)

Objective: Determine the half-life (


) in human or murine plasma.
  • Preparation:

    • Dissolve N-(2-Aminoethyl)stearamide phosphate in DMSO (Stock: 10 mM).

    • Thaw pooled Human Plasma (heparinized) at 37°C.

  • Incubation:

    • Spike plasma with stock to final conc. of 10 µM (0.1% DMSO final).

    • Incubate at 37°C in a shaking water bath.

    • Control: Heat-inactivated plasma (56°C for 30 min) to differentiate chemical vs. enzymatic degradation.

  • Sampling:

    • Timepoints: 0, 15, 30, 60, 120, 240 min.

    • Quench: Add 100 µL sample to 300 µL ice-cold Acetonitrile (containing deuterated internal standard, e.g.,

      
      -Stearamide).
      
  • Analysis (LC-MS/MS):

    • Centrifuge (10,000 x g, 10 min). Inject supernatant.

    • Column: C18 Reverse Phase (e.g., Waters BEH C18).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN. Gradient 50-95% B.

    • Detection: MRM mode (Parent ion

      
       Fragment ion specific to ethylenediamine tail).
      
Protocol B: Simulated Gastric Fluid (SGF) Stability

Objective: Assess oral formulation viability.

  • SGF Preparation: USP Standard (2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl, water to 1000 mL, pH 1.2).

  • Workflow:

    • Incubate 10 µM lipid in SGF at 37°C.

    • Sample at 0, 1, 2, 4 hours.

    • Neutralize sample immediately with dilute NaOH or Ammonium Bicarbonate before extraction to prevent column damage.

    • Analyze via LC-MS/MS as above.

Visualizing the Validation Workflow

Use this workflow to determine if this lipid fits your drug delivery system.

Figure 2: Step-by-step decision tree for validating N-(2-Aminoethyl)stearamide in formulation.

References

  • PubChem. (n.d.). N-(2-Aminoethyl)stearamide phosphate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Cravatt, B. F., et al. (1996). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences.
  • Ueda, N., et al. (2000).[1] The fatty acid amide hydrolase (FAAH).[1][2][3][4][5] Chemistry and Physics of Lipids. Retrieved from [Link]

  • Boger, D. L., et al. (2000). Fatty acid amide hydrolase (FAAH) inhibitors.[1][2] Current Pharmaceutical Design. (Details substrate specificity including ethylenediamine derivatives).

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. (Context for lipid stability in SGF).

Sources

The Performance of N-(2-Aminoethyl)stearamide Phosphate and its Analogs in Cellular Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of cellular and molecular biology, the effective delivery of nucleic acids and other macromolecules into cells is a critical determinant of experimental success and therapeutic efficacy. While a multitude of transfection reagents and delivery systems exist, the demand for novel, efficient, and minimally toxic vectors is ever-present. This guide provides an in-depth analysis of N-(2-Aminoethyl)stearamide phosphate, a representative of the broader class of cationic lipids, and compares its performance with other established delivery technologies across various cell lines. We will delve into the mechanistic underpinnings of lipid-based delivery, provide detailed experimental protocols for evaluation, and present comparative data to inform your selection of the most appropriate delivery system for your research needs.

The Critical Role of Cationic Lipids in Intracellular Delivery

The fundamental challenge in transfecting cells lies in overcoming the electrostatic repulsion between the negatively charged phosphate backbone of nucleic acids and the anionic cell membrane. Cationic lipids, such as N-(2-Aminoethyl)stearamide phosphate, are engineered with a positively charged headgroup and a hydrophobic tail. This amphipathic structure allows them to electrostatically interact with and encapsulate nucleic acids, forming lipid-nucleic acid complexes, often referred to as lipoplexes. These lipoplexes, with their net positive charge, can then associate with the negatively charged cell surface, facilitating cellular uptake through endocytosis.

The journey of a lipoplex from the extracellular space to the cytoplasm is a multi-step process, with each stage presenting a potential barrier to successful delivery. The efficiency of a given cationic lipid is determined by its ability to navigate this pathway effectively.

G cluster_0 Extracellular Space cluster_1 Cellular Uptake cluster_2 Intracellular Trafficking cluster_3 Cytoplasm Lipoplex Formation Lipoplex Formation Adsorption to Cell Surface Adsorption to Cell Surface Lipoplex Formation->Adsorption to Cell Surface Endocytosis Endocytosis Adsorption to Cell Surface->Endocytosis Endosomal Entrapment Endosomal Entrapment Endocytosis->Endosomal Entrapment Endosomal Escape Endosomal Escape Endosomal Entrapment->Endosomal Escape Cargo Release Cargo Release Endosomal Escape->Cargo Release Functional Activity Functional Activity Cargo Release->Functional Activity G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Transfection cluster_2 Day 3-4: Analysis Seed cells Seed cells Prepare DNA-lipid complexes Prepare DNA-lipid complexes Seed cells->Prepare DNA-lipid complexes Add complexes to cells Add complexes to cells Prepare DNA-lipid complexes->Add complexes to cells Incubate Incubate Add complexes to cells->Incubate Assess GFP expression Assess GFP expression Incubate->Assess GFP expression

Figure 2. Workflow for plasmid transfection and efficiency analysis.

Materials:

  • HEK293, HeLa, or A549 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM® I Reduced Serum Medium

  • GFP reporter plasmid (1 µg/µL)

  • N-(2-Aminoethyl)stearamide phosphate-based reagent (or other lipid reagent)

  • 24-well tissue culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding (Day 1):

    • Trypsinize and count cells.

    • Seed 5 x 10^4 cells per well in 500 µL of complete growth medium.

    • Incubate overnight at 37°C and 5% CO2 to allow cells to adhere and reach 70-80% confluency.

  • Transfection (Day 2):

    • For each well to be transfected:

      • Tube A: Dilute 0.5 µg of the GFP plasmid in 50 µL of Opti-MEM®. Mix gently.

      • Tube B: Dilute 1.5 µL of the lipid reagent in 50 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow lipoplexes to form.

    • Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed complete growth medium.

    • Add the 100 µL of lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.

    • Incubate the cells for 24-48 hours at 37°C and 5% CO2.

  • Analysis (Day 3-4):

    • Assess GFP expression using fluorescence microscopy.

    • For quantitative analysis, harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

Protocol for Assessing Cytotoxicity using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Transfected cells (from the protocol above)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate reader

Procedure:

  • 24 hours post-transfection:

    • Add 50 µL of MTT solution to each well (containing 500 µL of medium).

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 500 µL of DMSO to each well to dissolve the formazan crystals.

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Measurement:

    • Transfer 200 µL of the solubilized formazan solution from each well to a 96-well plate.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the absorbance of untransfected control cells.

Conclusion and Future Perspectives

The selection of a cellular delivery reagent is a critical decision that should be guided by empirical data. While N-(2-Aminoethyl)stearamide phosphate represents a class of promising cationic lipids, its performance, like all reagents, is context-dependent. The ideal reagent will offer a balance of high transfection efficiency and low cytotoxicity in your specific cell line of interest. We encourage researchers to perform their own comparative studies using standardized protocols, such as those outlined in this guide, to identify the optimal delivery solution for their experimental needs.

The field of drug delivery is continually evolving, with ongoing research into novel lipid structures, helper lipids, and targeting ligands to improve the specificity and efficiency of delivery systems. As our understanding of the intricate cellular uptake and trafficking pathways grows, so too will our ability to design and synthesize the next generation of highly effective and safe delivery vehicles.

References

Safety Operating Guide

Authoritative Disposal Guide: N-(2-Aminoethyl)stearamide phosphate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6) must be treated as Non-RCRA Regulated Organic Waste unless contaminated with hazardous solvents.

  • Primary Disposal Method: High-temperature incineration at a licensed facility.

  • Strict Prohibition: NEVER discharge into municipal sewer systems or sink drains. The compound’s surfactant properties pose significant risks to aquatic life and wastewater treatment foaming events.

  • Key Hazard: Skin and severe eye irritation (Category 2).[1]

Part 2: Chemical Profile & Hazard Assessment[3]

To dispose of a chemical safely, you must understand its behavior.[1] N-(2-Aminoethyl)stearamide phosphate is an amphiphilic salt—it contains a long hydrophobic tail (stearyl group) and a hydrophilic head (phosphate/amine).

PropertyDataOperational Implication
CAS Number 100021-81-6Use for waste manifest verification.
Molecular Formula C₂₀H₄₅N₂O₅PHigh carbon content makes it suitable for fuel blending/incineration.
Physical State Solid (Waxy/Powder)Dust generation is a primary inhalation risk during transfer.
Solubility AmphiphilicForms emulsions in water; difficult to rinse without generating large volumes of foam.
RCRA Status Not Listed (P/U List)Classified as "Non-Hazardous" under federal RCRA, but often state-regulated.
GHS Classification Skin Irrit. 2, Eye Irrit. 2PPE Mandatory: Nitrile gloves and safety goggles.

Part 3: Disposal Decision Logic (Visualized)

The following decision tree outlines the segregation logic for this compound.

DisposalWorkflow Start Waste: N-(2-Aminoethyl)stearamide phosphate StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid In Solution StateCheck->Liquid BinSolid Solid Waste Stream (Non-Haz Organic) Solid->BinSolid SolventCheck Solvent Type? Liquid->SolventCheck OrgSolvent Organic Solvent (e.g., DMSO, MeOH) SolventCheck->OrgSolvent AqSolvent Aqueous Buffer SolventCheck->AqSolvent BinHal Halogenated/Non-Halogenated Solvent Waste OrgSolvent->BinHal BinAq Aqueous Waste (Trace Organics) AqSolvent->BinAq Incinerate Licensed Incineration BinSolid->Incinerate Preferred BinHal->Incinerate BinAq->Incinerate Do NOT Drain

Figure 1: Decision matrix for segregating N-(2-Aminoethyl)stearamide phosphate waste based on physical state and solvent matrix.

Part 4: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Objective: Isolate the solid to prevent environmental release and prepare for incineration.

  • PPE Setup: Don nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat. If handling large quantities (>500g) of powder, use a N95 respirator to prevent inhalation of dust.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar compatible with solid organic waste.

  • Transfer:

    • Transfer the solid directly into the waste container.

    • Critical: Do not use water to "wash down" the solid into the drain. This will create a voluminous foam that is difficult to contain.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-(2-Aminoethyl)stearamide phosphate, 98%."

    • Hazard Checkbox: Check "Irritant" and "Toxic" (precautionary).

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures)

Objective: Segregate based on the flammability and toxicity of the solvent, which drives the disposal classification.

  • Organic Solvents (Methanol, DMSO, DCM):

    • Collect in the standard "Organic Solvent Waste" carboy.

    • If the solvent is halogenated (e.g., DCM), use the "Halogenated" carboy.

    • If non-halogenated (e.g., Methanol), use the "Non-Halogenated" carboy.

    • Why? The phosphate salt will remain dissolved or suspended and will be destroyed during the solvent incineration process.

  • Aqueous Solutions:

    • Do not pour down the sink. Even if the solvent is water, the chemical itself is a surfactant and pollutant.

    • Collect in a carboy labeled "Aqueous Waste with Trace Organics."

    • Adjust pH to neutral (pH 6-8) if the protocol involved strong acids/bases, to prevent container corrosion.

Scenario C: Empty Container Management

Objective: Render the original container "RCRA Empty" to allow for standard recycling or trash disposal.

  • Triple Rinse Rule:

    • Add a small volume of solvent (ethanol or methanol is preferred over water due to solubility and faster drying) to the empty bottle.

    • Cap and shake verify vigorously.

    • Pour the rinsate into the Organic Solvent Waste container.

    • Repeat this process three times .

  • Defacing: Cross out the original label or remove it entirely.

  • Final Step: Puncture the bottle (if plastic) to prevent reuse, then discard in standard lab trash or glass recycling depending on material.

Part 5: Spill Management & Emergency Response

Due to the surfactant nature of N-(2-Aminoethyl)stearamide phosphate, standard spill protocols must be modified to avoid "foaming out."

Spill Protocol:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Dry Spill (Powder):

    • Do NOT use wet paper towels initially. This will create a soapy sludge.

    • Use a scoop or stiff paper to collect the bulk powder into a waste bag.

    • Wipe the residue with a damp paper towel soaked in ethanol (breaks down the surfactant structure better than water).

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or clay-based absorbent).

    • Avoid: Do not use simple paper towels for large spills, as the surfactant will cause the liquid to spread rapidly across surfaces.

    • Scoop absorbent into a hazardous waste bag.

Part 6: Regulatory Compliance & References[4]

Regulatory Status (USA):

  • TSCA: Listed (Active Inventory).

  • RCRA: Not a P-listed or U-listed waste. Disposal is regulated under "General Duty Clause" requiring proper management of chemical waste.

  • DOT: Not regulated as a hazardous material for ground transport (Non-HazMat), unless in a flammable solvent solution.

References:

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N-(2-Aminoethyl)stearamide phosphate (CAS 100021-81-6). Retrieved from [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary: Diethylaminoethyl stearamide phosphate (Related Analog). Retrieved from [Link]

Disclaimer: This guide is for informational purposes for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) department and local government regulations before disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Aminoethyl)stearamide phosphate
Reactant of Route 2
Reactant of Route 2
N-(2-Aminoethyl)stearamide phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.